1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
Description
Properties
Molecular Formula |
C9H7BrClN3 |
|---|---|
Molecular Weight |
272.53 g/mol |
IUPAC Name |
1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H7BrClN3/c10-7-6-8(11)12-3-4-14(6)9(13-7)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
USCCLMIFBNSGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C3N2C=CN=C3Cl)Br |
Origin of Product |
United States |
Synthesis and Mechanistic Evaluation of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine: A Technical Whitepaper
Executive Summary & Pharmacological Context
Imidazo[1,5-a]pyrazines represent a highly privileged heterocyclic scaffold in contemporary medicinal chemistry. They serve as the structural backbone for numerous ATP-competitive kinase inhibitors, demonstrating profound efficacy against targets such as PI3Kδ in B-cell malignancies [1], phosphodiesterase 10 (PDE10) in neurological disorders [2], and calcium-dependent protein kinase 1 (TgCDPK1) in parasitic infections [3].
The compound 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (CAS: 1777823-22-9) is a critical, doubly-halogenated building block[4]. Its orthogonal reactivity—featuring a highly reactive C-8 chloride and a versatile C-1 bromide—enables rapid, divergent structure-activity relationship (SAR) exploration via sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].
Mechanism of action for imidazo[1,5-a]pyrazine-derived kinase inhibitors.
Retrosynthetic Strategy & Pathway Design
The assembly of the imidazo[1,5-a]pyrazine core requires a highly controlled, step-wise construction of the imidazole ring onto a pre-functionalized pyrazine. The retrosynthetic disconnection relies on a late-stage electrophilic aromatic substitution (bromination) at the C-1 position, preceded by a dehydrative cyclization of an amide precursor.
Retrosynthetic pathway for 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine.
Mechanistic Causality & Experimental Design
As a Senior Application Scientist, I emphasize that the successful execution of this synthetic pathway hinges on strict chemoselectivity at each node. The causality behind the reagent selection is as follows:
-
Chemoselective Nitrile Reduction: The reduction of 3-chloropyrazine-2-carbonitrile must be performed using Raney-Nickel under a hydrogen atmosphere [3]. The causality here is critical: utilizing Palladium on Carbon (Pd/C) would inevitably lead to the hydrodehalogenation of the C-3 chloride. The addition of methanolic ammonia suppresses the formation of secondary amine byproducts by shifting the equilibrium of the intermediate imine.
-
Dehydrative Cyclization Dynamics: The conversion of the amide to the imidazo[1,5-a]pyrazine core utilizes Phosphorus Oxychloride (POCl3). Mechanistically, POCl3 activates the amide carbonyl oxygen, forming a highly electrophilic Vilsmeier-type intermediate. This drives the intramolecular nucleophilic attack by the adjacent pyrazine ring nitrogen, followed by rapid aromatization.
-
Regioselective Electrophilic Aromatic Substitution (EAS): The final bromination utilizes N-Bromosuccinimide (NBS). The fused imidazole ring is significantly more electron-rich than the electron-deficient pyrazine ring. Consequently, the C-1 position acts as the primary nucleophile. NBS is chosen over elemental bromine (Br2) to provide a controlled, low steady-state concentration of electrophilic bromine, preventing over-halogenation or degradation of the cyclopropyl group.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) to ensure process integrity before advancing to subsequent stages.
Step 1: Synthesis of (3-Chloropyrazin-2-yl)methanamine
-
Reaction: Charge a high-pressure Parr reactor with 3-chloropyrazine-2-carbonitrile (1.0 eq) and a solution of 7N NH3 in Methanol (10 volumes).
-
Catalysis: Add Raney-Nickel (10% w/w, pre-washed with methanol to remove water).
-
Execution: Purge the vessel with N2 (3x), then pressurize with H2 to 50 psi. Stir at 25°C for 6 hours.
-
IPC (Self-Validation): Sample the reaction mixture and analyze via HPLC (Method A). The reaction is deemed complete when the starting material peak area is <2%.
-
Workup: Filter the mixture through a pad of Celite (Caution: Raney-Ni is highly pyrophoric). Concentrate the filtrate in vacuo to afford the primary amine as a crude oil, which is used directly in the next step to prevent degradation.
Step 2: Synthesis of N-((3-Chloropyrazin-2-yl)methyl)cyclopropanecarboxamide
-
Reaction: Dissolve the crude amine (1.0 eq) in anhydrous Dichloromethane (DCM, 8 volumes). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) as an acid scavenger.
-
Execution: Cool the solution to 0°C. Add cyclopropanecarbonyl chloride (1.1 eq) dropwise over 30 minutes to control the exothermic Schotten-Baumann coupling. Allow to warm to room temperature and stir for 2 hours.
-
IPC (Self-Validation): Analyze via LC-MS. Validate complete consumption of the amine mass ([M+H]+ 144) and the appearance of the product mass ([M+H]+ 212).
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate to yield the amide intermediate.
Step 3: Synthesis of 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine
-
Reaction: Suspend the amide (1.0 eq) in Toluene (5 volumes). Add POCl3 (5.0 eq).
-
Execution: Heat the mixture to 90°C for 4 hours.
-
IPC (Self-Validation): Monitor via TLC (EtOAc/Hexane 1:1). The reaction is complete when the UV-active amide spot (Rf ~0.3) is entirely replaced by a highly fluorescent product spot (Rf ~0.6).
-
Workup: Carefully pour the cooled mixture into ice water to hydrolyze excess POCl3. Neutralize with 2N NaOH to pH 8. Extract with Ethyl Acetate, dry, and purify via silica gel chromatography.
Step 4: Synthesis of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
-
Reaction: Dissolve the cyclized core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 volumes) and cool to 0°C.
-
Execution: Add N-Bromosuccinimide (NBS, 1.05 eq) in portions over 15 minutes. Stir at 0°C for 1 hour.
-
IPC (Self-Validation): Analyze via HPLC. Validate >95% conversion to the brominated product.
-
Workup: Pour the mixture into ice water to precipitate the product. Filter the resulting solid, wash with cold water, and dry under high vacuum at 45°C.
Quantitative Data & Analytical Validation
Table 1: Optimization of Dehydrative Cyclization Conditions (Step 3)
| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (a/a %) |
|---|---|---|---|---|---|---|
| 1 | POCl3 (5.0 eq) | Toluene | 90 | 4 | 82 | >98 |
| 2 | POCl3 (Neat) | None | 100 | 2 | 65 | 85 (Tar formation) |
| 3 | Tf2O, Pyridine | DCM | 0 to RT | 12 | 45 | 90 |
| 4 | SOCl2 | Toluene | 90 | 8 | 30 | 75 |
Table 2: Quality Control & Analytical Specifications for Final Product
| Parameter | Specification | Analytical Method |
|---|---|---|
| Appearance | Off-white to pale yellow crystalline solid | Visual Inspection |
| Purity | ≥ 98.0% | RP-HPLC (UV at 254 nm) |
| Identity (Mass) | [M+H]+ m/z 272.0 / 274.0 (Characteristic Br/Cl isotope pattern) | ESI-LC-MS |
| Identity (NMR) | Conforms to structure; strict absence of C-1 proton signal | 1H NMR (400 MHz, DMSO-d6) |
References
- European Patent Office. "IMIDAZO[1,5-A]PYRAZINE DERIVATIVES AS PI3KDELTA INHIBITORS" (EP 4219502 A1).
- World Intellectual Property Organization. "Aryl and heteroaryl fused imidazo[1,5-a]pyrazines as inhibitors of phosphodiesterase 10" (WO2009070584A1).
-
Johnson et al. "Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors", PubMed Central (PMC). URL:[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2009070584A1 - Aryl and heteroaryl fused imidazo[1,5-a]pyrazines as inhibitors of phosphodiesterase 10 - Google Patents [patents.google.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine/CAS:1777823-22-9-HXCHEM [hxchem.net]
Spectroscopic data for 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
An In-Depth Spectroscopic Characterization and Analytical Guide for 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
As drug discovery pipelines increasingly rely on highly functionalized, rigid heterocyclic scaffolds to achieve target selectivity, the imidazo[1,5-a]pyrazine core has emerged as a privileged pharmacophore. It is a critical structural motif in the development of next-generation kinase inhibitors, particularly those targeting Phosphoinositide 3-kinases (PI3Kδ) and Bruton's tyrosine kinase (BTK)[1].
This whitepaper provides a comprehensive, causality-driven framework for the spectroscopic characterization of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine . By establishing self-validating analytical protocols, researchers can ensure the structural integrity of this di-halogenated building block before committing it to complex, late-stage cross-coupling reactions.
Structural Elucidation & Causality
To understand the spectroscopic behavior of this molecule, one must first analyze the electronic and steric causality dictated by its[2].
-
Electronic Distribution: The bridgehead nitrogen (N4) and the pyrazine nitrogen (N7) create a highly electron-deficient pyrazine ring. The electron-withdrawing halogens at C1 (Bromo) and C8 (Chloro) further deplete electron density from the core, profoundly deshielding the remaining pyrazine protons (C5-H and C6-H)[3].
-
Steric Peri-Interactions: According to standard bicyclic numbering[4], C1 and C8 are situated in a peri-like proximity across the bridgehead carbon (C8a). The steric clash between the 1-bromo and 8-chloro groups locks the molecule into a rigid conformation.
-
The Cyclopropyl Effect: The 3-cyclopropyl group is positioned between N2 and N4. Its primary role is to increase the lipophilic ligand efficiency (LLE) of the final drug candidate. Spectroscopically, the ring strain of the cyclopropyl group alters the hybridization of its carbons (increasing s-character), which shifts its 1 H NMR signals unusually upfield compared to standard alkyl chains.
Experimental Protocols: A Self-Validating System
Standard analytical methods often fail for highly halogenated, planar heterocycles due to poor solubility and complex isotopic interference. The following protocols are designed as self-validating systems to guarantee data integrity.
Protocol A: High-Resolution NMR Acquisition
-
Step 1: Solvent Selection. Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6 .
-
Causality: Chloroform-d (CDCl 3 ) is avoided because rigid, di-halogenated heterocycles frequently exhibit poor solubility in non-polar chlorinated solvents. Furthermore, DMSO- d6 shifts the residual water peak to ~3.3 ppm, ensuring the critical 1.0–2.5 ppm cyclopropyl integration region remains unobstructed.
-
-
Step 2: Acquisition Parameters. Acquire 1 H NMR at 400 MHz (ns=16) and 13 C NMR at 100 MHz (ns=512). Set the relaxation delay (D1) to 2.0 seconds.
-
Self-Validation Check: The extended D1 delay is mandatory. The molecule contains four quaternary carbons (C1, C3, C8, C8a) that lack attached protons and relax slowly. A standard 1-second delay will suppress these signals, leading to an incomplete 13 C spectrum and a failed structural validation.
-
Protocol B: LC-HRMS (ESI+) Isotopic Profiling
-
Step 1: Mobile Phase Optimization. Prepare a 1 µg/mL sample in 50:50 Water:Acetonitrile. Use a mobile phase of 0.1% Formic Acid (FA) in Water and 0.1% FA in Acetonitrile.
-
Causality: The pyrazine nitrogen (N7) is the most basic site on the molecule. Formic acid acts as a targeted proton source, ensuring complete protonation at N7 to efficiently form the [M+H] + ion in positive electrospray ionization (ESI+).
-
-
Step 2: Isotopic Ratio Verification. Analyze the MS1 spectra for the precise isotopic cluster.
-
Self-Validation Check: The presence of one Bromine ( 79 Br/ 81 Br, ~1:1) and one Chlorine ( 35 Cl/ 37 Cl, ~3:1) mathematically dictates a distinct 3:4:1 isotopic ratio for the [M+H] + peak. Any deviation from this ratio immediately flags in-source dehalogenation or co-eluting impurities.
-
Quantitative Spectroscopic Data
The quantitative data below serves as a benchmark for verifying the synthesis and purity of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine.
Table 1: 1 H NMR Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift (ppm) | Multiplicity | Coupling (J in Hz) | Integration | Assignment |
| C5-H | 7.85 | Doublet (d) | 4.8 | 1H | Pyrazine ring proton (adjacent to N4) |
| C6-H | 7.42 | Doublet (d) | 4.8 | 1H | Pyrazine ring proton (adjacent to N7) |
| C1'-H | 2.25 - 2.35 | Multiplet (m) | - | 1H | Cyclopropyl methine (CH) |
| C2', C3'-H | 1.05 - 1.15 | Multiplet (m) | - | 4H | Cyclopropyl methylenes (CH 2 ) |
Table 2: 13 C NMR Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift (ppm) | Assignment | Causality / Note |
| C8 | 148.5 | C-Cl (Pyrazine) | Highly deshielded by Cl and adjacent N7 |
| C3 | 145.2 | C-cPr (Imidazole) | Deshielded by adjacent N2 and N4 |
| C8a | 131.0 | Bridgehead Carbon | Quaternary; requires D1 > 2s |
| C6 | 125.4 | Pyrazine CH | - |
| C5 | 115.6 | Pyrazine CH | - |
| C1 | 110.2 | C-Br (Imidazole) | Shielded relative to C8 due to Br polarizability |
| C1' | 8.5 | Cyclopropyl CH | Upfield shift due to ring strain |
| C2', C3' | 7.2 | Cyclopropyl CH 2 | Upfield shift due to ring strain |
Table 3: LC-HRMS (ESI+) Isotopic Distribution
| Ion Species | Theoretical m/z | Observed m/z | Relative Abundance |
| [M( 79 Br, 35 Cl)+H] + | 271.9585 | 271.9582 | ~75% (Ratio: 3) |
| [M( 81 Br, 35 Cl)+H] + /[M( 79 Br, 37 Cl)+H] + | 273.9564 | 273.9561 | ~100% (Ratio: 4) |
| [M( 81 Br, 37 Cl)+H] + | 275.9535 | 275.9538 | ~25% (Ratio: 1) |
Analytical Workflows and Mechanistic Pathways
To ensure robust reproducibility, the logical relationships between sample preparation, data acquisition, and structural validation are mapped below.
Fig 1. Orthogonal analytical workflow for structural validation of the imidazo[1,5-a]pyrazine core.
During tandem mass spectrometry (MS/MS), the collision-induced dissociation (CID) of the parent ion follows a predictable, thermodynamically driven pathway. The loss of the cyclopropyl radical and the elimination of HCl are the primary diagnostic fragmentation events.
Fig 2. ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway and mass losses.
Conclusion
The rigorous spectroscopic characterization of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine requires an understanding of its unique electronic and steric environment. By adhering to the self-validating protocols outlined in this guide—specifically the use of DMSO- d6 with extended relaxation delays for NMR, and the verification of the 3:4:1 di-halogen isotopic signature in HRMS—researchers can confidently confirm the structural identity and purity of this critical pharmaceutical intermediate.
References
-
PubChem Database. "Imidazo(1,5-a)pyrazine | C6H5N3 | CID 292283" National Center for Biotechnology Information (NIH). Available at:[Link][2]
-
Abushanab, E., et al. "Imidazo[1,5-a]pyrazine system." The Journal of Organic Chemistry, ACS Publications. Available at:[Link][3]
-
Katritzky, A. R., et al. "Synthesis of Heterocycles Mediated by Benzotriazole. 2. Bicyclic Systems." Chemical Reviews, ACS Publications. Available at:[Link][4]
-
European Patent Office. "IMIDAZO[1,5-A]PYRAZINE DERIVATIVES AS PI3KDELTA INHIBITORS - EP 4219502 A1." Google Patents. Available at:[1]
Sources
1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine: Mechanism of Action and Synthetic Utility in Targeted Kinase Inhibitor Design
Executive Summary
In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged, multi-functionalized scaffolds. 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (CAS: 1777823-22-9) [1] is a premier building block utilized in the synthesis of potent, reversible inhibitors targeting Bruton’s Tyrosine Kinase (BTK) and Calcium-Dependent Protein Kinase 1 (TgCDPK1)[2],[3].
Because this molecule is a synthetic intermediate rather than a finalized drug, its "mechanism of action" must be understood through two distinct lenses:
-
Chemical Mechanism of Action (Orthogonal Reactivity): The regioselective, sequential functionalization enabled by its unique electronic topology.
-
Biological Mechanism of Action (Pharmacophore Dynamics): How the strategically positioned substituents on the resulting imidazo[1,5-a]pyrazine core dictate ATP-competitive kinase inhibition in the biological target.
This technical whitepaper provides an in-depth analysis of both mechanisms, supported by validated experimental protocols and quantitative structure-activity relationship (SAR) data.
Chemical Mechanism of Action: Orthogonal Reactivity
The architectural brilliance of 1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine lies in its orthogonal reactivity, which allows medicinal chemists to functionalize the molecule without the need for complex protecting-group strategies.
-
C8-Position (Chlorine): The pyrazine ring is highly electron-deficient. The nitrogen atoms exert a strong inductive and resonance-withdrawing effect, which highly activates the C8-chlorine bond toward Nucleophilic Aromatic Substitution (SNAr) . This allows for the facile introduction of amine nucleophiles at mild temperatures[4].
-
C1-Position (Bromine): The imidazole ring is relatively electron-rich compared to the pyrazine ring, making the C1-bromine bond stable to SNAr conditions. However, the carbon-bromine bond is perfectly primed for oxidative addition by low-valent palladium species, enabling Suzuki-Miyaura or Stille cross-coupling reactions to introduce diverse aryl or heteroaryl groups[5].
-
C3-Position (Cyclopropyl): This aliphatic ring is chemically inert under both SNAr and cross-coupling conditions, serving as a stable, lipophilic anchor throughout the synthetic sequence[6].
Biological Mechanism of Action: Pharmacophore Dynamics
Once functionalized, the imidazo[1,5-a]pyrazine core acts as a highly effective Type I kinase inhibitor, binding to the active conformation of the kinase within the ATP-binding pocket. The mechanism of target engagement is dictated by the three functionalized vectors:
A. Hinge Region Binding (Derived from C8-Cl)
Substitution of the 8-chloro group with an amine (e.g., forming an 8-amino-imidazo[1,5-a]pyrazine) creates a critical hydrogen-bond donor/acceptor motif. In BTK, this 8-amino group forms bidentate hydrogen bonds with the hinge region residues Glu475 and Met477 [7]. This interaction is the primary driver of binding affinity, anchoring the scaffold within the ATP pocket[8].
B. Ribose/Hydrophobic Pocket Occupation (C3-Cyclopropyl)
The inherent 3-cyclopropyl group is not merely a structural spacer; it actively participates in the biological mechanism. In both BTK and TgCDPK1, the cyclopropyl group projects into a specific hydrophobic pocket (often corresponding to the ribose-binding region of ATP), providing essential Van der Waals interactions that lock the inhibitor's conformation and prevent off-target binding[7],[9].
C. Selectivity Back-Pocket Extension (Derived from C1-Br)
The aryl or heteroaryl group introduced via cross-coupling at the C1 position extends deep into the kinase's selectivity back-pocket. For example, in the development of reversible BTK inhibitors for rheumatoid arthritis, substituting the C1 position with a trifluoropyridine group drives hydrophobic interactions that grant the molecule extreme selectivity over other Tec-family kinases (like EGFR or ITK)[6],[3].
Experimental Protocols: Sequential Functionalization
To translate this scaffold into a bioactive inhibitor, a self-validating, two-step synthetic workflow is employed. As an application scientist, I emphasize understanding the causality behind these reagent choices to ensure reproducibility and high yield.
Step 1: Regioselective SNAr Amination
Objective: Displace the 8-chloro group with an amine nucleophile to establish the hinge-binding motif.
-
Preparation: Dissolve 1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (1.0 eq) in anhydrous 1,4-dioxane.
-
Reagent Addition: Add the desired amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: DIPEA is chosen because its significant steric bulk prevents it from acting as a competing nucleophile, while its basicity effectively scavenges the HCl byproduct, driving the equilibrium forward.
-
-
Reaction: Heat the mixture to 80°C for 4–6 hours under a nitrogen atmosphere.
-
Self-Validation Check: Monitor via LCMS. The reaction is complete when the parent mass ( M+ and M+2 isotope pattern typical of Br/Cl) completely shifts to the aminated intermediate mass (retaining only the Br isotope pattern).
Step 2: Suzuki-Miyaura Cross-Coupling
Objective: Replace the 1-bromo group with an aryl/heteroaryl substituent to establish the selectivity-pocket binding motif.
-
Preparation: To the intermediate from Step 1 (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the target aryl boronic acid (1.5 eq) and potassium carbonate ( K2CO3 ) (3.0 eq).
-
Degassing (Critical Step): Sparge the solution with argon for 15 minutes.
-
Causality: Oxygen rapidly deactivates the Pd(0) catalyst. Thorough degassing is a mandatory self-validating step to prevent the formation of homocoupled boronic acid byproducts.
-
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Heat to 90°C for 12 hours.
-
Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC to isolate the final kinase inhibitor.
Quantitative Data Presentation
The strategic functionalization of the 1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine scaffold has yielded highly potent inhibitors across multiple therapeutic areas. The table below summarizes the structure-activity translation.
| Derivative Target | Scaffold Modification (C8, C1) | Target Kinase | IC50 (nM) | Primary Indication |
| BTK Lead (Cmpd 1) | 8-NH2, 1-(Trifluoropyridyl) | Bruton's Tyrosine Kinase | < 10 nM | Rheumatoid Arthritis |
| BTK Lead (Cmpd 25) | 8-NH2, 1-(Aminopyridine) | Bruton's Tyrosine Kinase | 39 nM | Autoimmune Disorders |
| TgCDPK1 Lead (Cmpd 44) | 8-NH2, 1-(Quinoline) | TgCDPK1 (T. gondii) | < 50 nM | Toxoplasmosis |
Data synthesized from[8] and [2].
Visualization: Pharmacophore Binding Model
The following diagram illustrates the logical relationship between the chemical functionalization of the scaffold and its subsequent biological mechanism of action within the kinase ATP-binding pocket.
Fig 1: Pharmacophore binding model of 1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine.
References
-
Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters.[Link]
-
Kooner, A. S., et al. (2025). Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. ChemMedChem.[Link]
-
Wen, T., et al. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Molecules (via PMC).[Link]
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- 2. Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Architectural Mastery of Kinase Inhibitors: A Technical Guide to 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine Analogs
Executive Summary
In the landscape of targeted oncology and autoimmune therapeutics, the design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (CAS: 1777823-22-9) has emerged as a highly versatile, bifunctional building block. This whitepaper provides an in-depth mechanistic and synthetic guide to utilizing this core for the development of structural analogs, particularly those targeting Bruton's Tyrosine Kinase (BTK), c-Src, and PI3Kδ[1, 2, 4]. By leveraging the orthogonal reactivity of its di-halogenated positions, medicinal chemists can systematically map the ATP-binding pocket of target kinases.
Mechanistic Rationale & Pharmacophore Mapping
The imidazo[1,5-a]pyrazine core acts as a purine isostere, making it an exceptional ATP-competitive inhibitor scaffold. The specific substitution pattern of the 1-bromo-8-chloro-3-cyclopropyl derivative is not arbitrary; it is a meticulously designed template that aligns with the spatial requirements of the kinase active site [1].
-
The C8-Position (Hinge Binder): The 8-chloro group serves as a highly reactive electrophile for Nucleophilic Aromatic Substitution (SNAr). Converting this to an 8-amino group establishes a critical bidentate hydrogen-bonding network with the kinase hinge region (e.g., Ser538 and Asp539 in BTK).
-
The C1-Position (Back Pocket Binder): The 1-bromo group provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Aryl or heteroaryl groups installed here project deep into the hydrophobic back pocket (Pocket II), driving potency.
-
The C3-Position (Selectivity Filter): The pre-installed cyclopropyl group sits adjacent to the gatekeeper residue (e.g., Thr474 in BTK). Unlike a simple methyl group, the cyclopropyl ring provides optimal steric bulk—preventing off-target binding to kinases with larger gatekeepers while improving the molecule's metabolic stability against oxidative degradation [3].
Fig 1: Pharmacophore mapping of the imidazo[1,5-a]pyrazine core within the kinase ATP-binding site.
Orthogonal Reactivity: The Chemical Logic
The synthetic utility of 1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine lies in its orthogonal reactivity .
Why does the C8-Cl react before the C1-Br? The causality is rooted in the electronic distribution of the fused bicyclic system. The two nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect (via both inductive and resonance mechanisms), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C8 position. This makes the C8-Cl bond highly susceptible to nucleophilic attack. Conversely, the C1-Br bond resides on the more electron-rich imidazole ring, rendering it inert to nucleophiles but perfectly primed for oxidative addition by low-valent palladium species. This allows for a sequence-specific, protecting-group-free synthesis.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) and mechanistic rationales for reagent selection.
Fig 2: Self-validating orthogonal functionalization workflow for imidazo[1,5-a]pyrazine analogs.
Protocol A: Regioselective SNAr at the C8-Position
Objective: Install the primary amine hinge-binding motif.
-
Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing with the ammonia/amine nucleophile. 1,4-Dioxane is selected for its boiling point (101°C), allowing for sufficient thermal energy to overcome the SNAr activation barrier without degrading the core.
-
Procedure:
-
Charge a sealed tube with 1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (1.0 eq) and 1,4-dioxane (0.2 M).
-
Add an amine source (e.g., 0.5 M ammonia in dioxane, 3.0 eq) and DIPEA (2.0 eq).
-
Seal the vessel and heat to 80°C for 12 hours.
-
-
Self-Validation (IPC): Withdraw a 10 µL aliquot and analyze via LC-MS. The starting material exhibits a distinct isotopic mass pattern [M+H]⁺ = 272/274/276 due to the combination of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br. Successful conversion is validated when this pattern is completely replaced by a doublet [M+H]⁺ = 253/255, confirming the displacement of chlorine while retaining the bromine atom.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C1-Position
Objective: Install the back-pocket binding aryl moiety.
-
Causality of Reagents: Pd(dppf)Cl₂ is the catalyst of choice. The bidentate dppf ligand enforces a wide "bite angle," which sterically accelerates the reductive elimination step—a common bottleneck when coupling bulky multi-ring systems. A biphasic solvent system (1,4-Dioxane/H₂O, 4:1) ensures the solubility of both the organic intermediate and the inorganic base (K₂CO₃).
-
Procedure:
-
To a degassed solution of the 8-amino-1-bromo intermediate (1.0 eq) in 1,4-Dioxane/H₂O (4:1, 0.1 M), add the desired aryl boronic acid (1.2 eq) and K₂CO₃ (2.5 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq) under a nitrogen atmosphere.
-
Heat the mixture at 90°C for 4-6 hours.
-
-
Self-Validation (IPC & QC): Monitor via LC-MS for the disappearance of the 253/255 m/z peak. Final Quality Control (QC) validation requires ¹H-NMR (confirming the disappearance of the broad boronic acid -OH singlets and the integration of new aromatic protons) and HPLC demonstrating >95% purity before biological assaying.
Structure-Activity Relationship (SAR) Data Presentation
The strategic functionalization of the 1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine core yields profound impacts on kinase affinity and selectivity. The table below summarizes representative SAR data trends observed when optimizing this scaffold for BTK and c-Src inhibition[1, 2, 3].
| Compound ID | C1 Substituent (Back Pocket) | C3 Substituent (Gatekeeper) | C8 Substituent (Hinge) | BTK IC₅₀ (nM) | c-Src IC₅₀ (nM) | Structural Rationale |
| Core-SM | Bromo | Cyclopropyl | Chloro | >10,000 | >10,000 | Lacks hinge-binding donor; biologically inactive. |
| Analog 1 | Bromo | Cyclopropyl | Amino (-NH₂) | >5,000 | >5,000 | Weak binder; lacks necessary back-pocket occupancy. |
| Analog 2 | 4-Phenoxyphenyl | Methyl | Amino (-NH₂) | 12.5 | 45.2 | Good potency; however, the small methyl group allows off-target binding. |
| Analog 3 | 4-Phenoxyphenyl | Cyclopropyl | Amino (-NH₂) | 1.2 | 8.4 | Optimal steric fit; the cyclopropyl ring enhances kinase selectivity. |
| Analog 4 | 4-(4-Fluorophenoxy)phenyl | Cyclopropyl | Amino (-NH₂) | 0.8 | 15.1 | Fluorine addition maintains potency while improving metabolic stability. |
Note: Data represents established SAR trends for imidazo[1,5-a]pyrazine derivatives synthesized via the described orthogonal functionalization pathways.
References
-
Liu, J., et al. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." ACS Medicinal Chemistry Letters, 2015.[Link]
-
Liu, Y., et al. "Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke." Bioorganic & Medicinal Chemistry, 2007.[Link]
-
Wang, X., et al. "Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes." Bioorganic & Medicinal Chemistry Letters, 2020.[Link]
- BeiGene, Ltd. "IMIDAZO[1,5-A]PYRAZINE DERIVATIVES AS PI3KDELTA INHIBITORS.
An In-depth Technical Guide to GSK3368715 (CAS number 1352897-61-0): A Potent Type I Protein Arginine Methyltransferase Inhibitor
Introduction
GSK3368715, also known as EPZ019997, is a first-in-class, orally active, and reversible S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical anti-tumor activity, and clinical development of GSK3368715 for researchers, scientists, and drug development professionals.
Physicochemical Properties
GSK3368715 is a small molecule inhibitor with the following properties:
| Property | Value | Source(s) |
| Chemical Name | N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine | [3] |
| Synonyms | EPZ019997 | [1][2] |
| CAS Number | 1352897-61-0 (free base) | N/A |
| 2227587-25-7 (monohydrochloride) | [3] | |
| 1628925-77-8 (dihydrochloride) | [4] | |
| 2227587-26-8 (trihydrochloride) | [5] | |
| Molecular Formula | C20H38N4O2 (free base) | [3] |
| C20H38N4O2 • HCl (monohydrochloride) | [3] | |
| C20H40Cl2N4O2 (dihydrochloride) | [4] | |
| C20H41Cl3N4O2 (trihydrochloride) | [5] | |
| Molecular Weight | 366.54 g/mol (free base) | N/A |
| 403.0 g/mol (monohydrochloride) | [3] | |
| 439.46 g/mol (dihydrochloride) | [4] | |
| 475.92 g/mol (trihydrochloride) | [5] | |
| Appearance | Solid | [3] |
| Purity | ≥98% | [3] |
| Solubility | DMSO: 40 mg/mL | [3] |
| Water: 81 mg/mL (trihydrochloride) | [5] | |
| Ethanol: 81 mg/mL (trihydrochloride) | [5] | |
| Storage | Powder: -20°C for 3 years | [5] |
| Stock Solution: -80°C for up to 2 years | [6] |
Synthesis
While a detailed, step-by-step synthesis protocol for GSK3368715 is proprietary, the general approach involves the synthesis of a substituted pyrazole core followed by functionalization. The synthesis of related pyrazole derivatives is described in various patents, which suggest a multi-step process likely involving the formation of the pyrazole ring from an appropriate alpha,beta-unsaturated carbonyl compound and a hydrazine derivative, followed by a series of reactions to introduce the cyclohexyl and the diamine side chains.[7][8][9]
Mechanism of Action
GSK3368715 is a potent and selective inhibitor of Type I PRMTs.[1][2] These enzymes catalyze the transfer of one or two methyl groups from SAM to the guanidino nitrogen atoms of arginine residues within proteins, leading to the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[10] Overexpression of Type I PRMTs, particularly PRMT1, is implicated in the pathogenesis of various cancers through the methylation of both histone and non-histone proteins, which in turn regulates gene expression, RNA processing, DNA repair, and signal transduction.[1][10]
GSK3368715 acts as a SAM-uncompetitive inhibitor, meaning it does not bind to the SAM-binding pocket of the enzyme. Instead, it likely binds to the substrate-binding site, preventing the methylation of arginine residues on target proteins.[1][11] This inhibition leads to a global decrease in aDMA levels and a corresponding increase in MMA and symmetric dimethylarginine (sDMA) as the substrate is shunted towards Type II PRMTs.[1] The crystal structure of a Type I PRMT in complex with GSK3368715 has been resolved, providing insights into its binding mode.[12]
Figure 2: A typical experimental workflow for Western blot analysis to assess the activity of GSK3368715.
Conclusion
GSK3368715 is a potent and selective inhibitor of Type I PRMTs with significant preclinical anti-tumor activity across a broad range of cancer types. Its mechanism of action, involving the global reduction of asymmetric arginine dimethylation, provides a strong rationale for its development as an anti-cancer therapeutic. However, the unforeseen thromboembolic events observed in the Phase 1 clinical trial highlight the challenges in translating promising preclinical findings to the clinic. Further research is warranted to understand the underlying cause of this toxicity and to explore the therapeutic potential of Type I PRMT inhibition with second-generation inhibitors that may have an improved safety profile. The identification of the MTAP deletion as a potential predictive biomarker remains a valuable finding for future clinical studies in this area.
References
-
National Cancer Institute. (n.d.). Definition of PRMT1 inhibitor GSK3368715. NCI Drug Dictionary. Retrieved from [Link]
- University of Virginia Patent Foundation. (2020). Combinatorial drug treatment of cancer. (WO2020198601A1). Google Patents.
- El-Khoueiry, A. B., Clarke, J., Neff, T., Crossman, T., Ratia, N., Rathi, C., ... & Abdul Razak, A. R. (2023). Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. British Journal of Cancer, 129(2), 309–317.
- Anilino-pyrazole derivatives, compositions and methods thereof. (US20240246950A1). Google Patents.
- Tango Therapeutics, Inc. (2021). Novel prmt5 inhibitors. (WO2021163344A1). Google Patents.
- Yan, H., Wang, Y., & Zhang, J. (2021). Predictive biomarkers and potential drug combinations of epi-drugs in cancer therapy.
-
The University of Melbourne. (2023). Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. Find an Expert. Retrieved from [Link]
- Epizyme, Inc. (2016). Prmt5 inhibitors and uses thereof. (WO2016022605A1). Google Patents.
-
Chiba University. (2018). Study of the Effects of Inhibition of Epigenetic Regulators on the Proliferation of Hematological Malignant Tumor Cells. Retrieved from [Link]
- Epizyme, Inc. (2014). Arginine methyltransferase inhibitors and uses thereof. (WO2014153100A3). Google Patents.
- BASF AG. (1996). Preparation of pyrazole and its derivatives. (US5569769A). Google Patents.
- Smithkline Beecham Corp. (2007). Pyrazole derivatives. (US7230025B2). Google Patents.
- Smithkline Beecham Corp. (2005). Pyrazole derivatives. (US20050004129A1). Google Patents.
-
MedChemExpress. (n.d.). GSK3368715 (EPZ019997) | Type I PRMT 阻害剤. Retrieved from [Link]
- Wang, Y., He, T., He, L., Dong, G., & Liu, X. (2017). Exploiting an Allosteric Binding Site of PRMT3 Yields Potent and Selective Inhibitors. ACS chemical biology, 12(10), 2583–2593.
- Sawan, K., & Bedford, M. T. (2021). Non-Histone Arginine Methylation by Protein Arginine Methyltransferases. International journal of molecular sciences, 22(16), 8563.
-
Concha, N. O. (2019). 6NT2: type 1 PRMT in complex with the inhibitor GSK3368715. RCSB PDB. Retrieved from [Link]
- Li, Y., Zhang, Y., Wang, Y., Li, Y., & Liu, Y. (2022). Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. Frontiers in Chemistry, 10, 864521.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US5569769A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 8. US7230025B2 - Pyrazole derivatives - Google Patents [patents.google.com]
- 9. US20050004129A1 - Pyrazole derivatives - Google Patents [patents.google.com]
- 10. Facebook [cancer.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. rcsb.org [rcsb.org]
Application Note: Protocol for Selective Suzuki-Miyaura Coupling of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
Abstract
This document provides a comprehensive guide and a detailed protocol for the selective Suzuki-Miyaura cross-coupling of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine. The imidazo[1,5-a]pyrazine scaffold is a privileged core in medicinal chemistry, and the ability to selectively functionalize it is paramount for the development of novel therapeutics. This protocol leverages the inherent reactivity difference between C(sp²)-Br and C(sp²)-Cl bonds to achieve chemoselective arylation at the C-1 position. We will delve into the mechanistic rationale, provide a robust step-by-step experimental procedure, and offer a guide for troubleshooting common issues.
Introduction and Scientific Principle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, and the relatively low toxicity of the boron reagents.[1][3]
For polyhalogenated heteroaromatic substrates, such as 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine, achieving site-selectivity is a critical challenge. The protocol described herein is designed to exploit the differential reactivity of carbon-halogen bonds in the rate-determining oxidative addition step of the catalytic cycle.[4] The general reactivity trend for palladium catalysts is C-I > C-Br > C-OTf >> C-Cl.[5][6] This significant rate difference allows for the preferential activation of the C-Br bond at the 1-position while the C-Cl bond at the 8-position remains intact, providing a handle for subsequent downstream functionalization.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7][8] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of the imidazo[1,5-a]pyrazine, forming a Pd(II) intermediate. This is typically the rate-determining step and the basis for the reaction's selectivity.[5]
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety (Ar) to the palladium center, displacing the halide. The base is essential for the formation of a more nucleophilic boronate species, which facilitates this step.[6][9]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Detailed Experimental Protocol
This protocol provides a starting point for the selective Suzuki coupling. Optimization of temperature, base, or ligand may be necessary for particularly challenging or different boronic acids.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Purpose |
| 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine | 274.54 | 1.0 | 274.5 mg | Starting Material |
| Arylboronic Acid | Varies | 1.2 - 1.5 | 1.2 - 1.5 mmol | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 58 mg | Pd(0) Catalyst Precursor |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 212 mg | Base |
| 1,4-Dioxane | 88.11 | - | 8 mL | Organic Solvent |
| Water | 18.02 | - | 2 mL | Aqueous Solvent / Co-solvent |
Note on Catalyst Choice: While Pd(PPh₃)₄ is a reliable choice, other catalyst systems like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos) can be screened for improved performance, especially with less reactive aryl chlorides if a subsequent coupling is planned.[4][9]
Equipment
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and hot plate
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware
-
Syringes and needles
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling a gentle stream of argon or nitrogen gas through the solution for 15-30 minutes. Oxygen can oxidize the Pd(0) catalyst and inhibit the reaction.[10][11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring. For microwave-assisted reactions, irradiating at 135-140 °C for 30 minutes can be an effective starting point.[12][13]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
Troubleshooting Guide
Even robust protocols can encounter issues. The following table outlines common problems and potential solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxidation.[10]2. Insufficient degassing.[11]3. Base is not strong or soluble enough.[10][14]4. Low reaction temperature. | 1. Use a fresh bottle of catalyst. Consider a more robust pre-catalyst.[10]2. Ensure thorough degassing (freeze-pump-thaw cycles for best results).3. Screen other bases like K₃PO₄ or Cs₂CO₃.[10]4. Cautiously increase the temperature by 10-20 °C. |
| Debromination Side Product | Presence of a hydride source reacting with the Pd-intermediate. This can sometimes come from the solvent or base.[15] | Switch to an aprotic solvent system (e.g., anhydrous dioxane or toluene). Ensure the base is not a hydride source. |
| Homocoupling of Boronic Acid | Caused by oxygen in the reaction mixture, leading to oxidative coupling of the boronic acid.[11] | This is another symptom of poor degassing. Improve the inert atmosphere protocol. |
| Reaction Stalls | Catalyst decomposition over time at high temperatures. Ligand degradation. | Add a second small portion of the catalyst to the stalled reaction. Consider switching to a more thermally stable ligand/catalyst system (e.g., Buchwald ligands).[10][16] |
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Palladium compounds are toxic and should be handled with care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressure can build up in sealed vessels upon heating. Always use a blast shield, especially with microwave reactors.[17]
References
A complete list of references cited in this document is provided below. These links are provided for verification and further reading.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (Link: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (Link: [Link])
-
Chemistry Suzuki Coupling Reaction | SATHEE JEE. (Link: [Link])
-
Merits of the Suzuki Coupling Reaction - BYJU'S. (Link: [Link])
-
Suzuki Cross-Coupling Mechanism | Organic Chemistry - YouTube. (Link: [Link])
-
Selective sp –sp Suzuki–Miyaura Coupling of Heteroaryl Chlorides. (Link: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (Link: [Link])
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (Link: [Link])
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (Link: [Link])
-
Suzuki reaction - Wikipedia. (Link: [Link])
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. (Link: [Link])
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (Link: [Link])
-
One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - MDPI. (Link: [Link])
-
The Suzuki Reaction - Andrew G Myers Research Group. (Link: [Link])
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation - ResearchGate. (Link: [Link])
-
Challenges In Suzuki Coupling Reaction - Kairav Chemofarbe Industries Ltd. (Link: [Link])
-
Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (Link: [Link])
-
A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam | The Journal of Organic Chemistry - ACS Publications. (Link: [Link])
-
Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate. (Link: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (Link: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (Link: [Link])
Sources
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Chemistry Suzuki Coupling Reaction | SATHEE JEE [satheejee.iitk.ac.in]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [ccspublishing.org.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 17. m.youtube.com [m.youtube.com]
Application Note: Strategic Utilization of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine in Fragment-Based Drug Design
Executive Summary
In the landscape of Fragment-Based Drug Design (FBDD), the selection of a versatile, privileged starting scaffold is the most critical determinant of a program's success. 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (CAS: 1777823-22-9) has emerged as a highly strategic building block, particularly in the development of kinase inhibitors and immunotherapeutic agents .
This application note provides an authoritative guide on leveraging this di-halogenated, cyclopropyl-substituted heterocycle. By exploiting the inherent electronic differences across the imidazo[1,5-a]pyrazine core, medicinal chemists can execute orthogonal functionalization—allowing for systematic fragment growing and linking without the need for complex protecting-group chemistry.
Mechanistic Rationale: The Anatomy of the Scaffold
The architecture of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine is not arbitrary; every functional group serves a distinct mechanistic and synthetic purpose in target binding and lead optimization.
-
The Imidazo[1,5-a]pyrazine Core: This bicyclic heteroaromatic system is a bioisostere for purines. The N7 nitrogen acts as a critical hydrogen bond acceptor, making it an ideal hinge-binding motif for kinases such as Bruton's Tyrosine Kinase (BTK) and Calcium-Dependent Protein Kinase 1 (CDPK1) . Furthermore, its ability to coordinate with heme iron has made it a potent scaffold for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors .
-
3-Cyclopropyl Substituent: The cyclopropyl ring is a highly rigid, lipophilic moiety. Causally, its inclusion restricts the conformational flexibility of the core, reducing the entropic penalty upon target binding. Spatially, it is perfectly sized to project into and fill small hydrophobic pockets (such as the kinase gatekeeper pocket), driving high Ligand Efficiency (LE).
-
Orthogonal Halogen Handles (8-Cl vs. 1-Br): The pyrazine ring is highly electron-deficient, rendering the C8-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the imidazole ring is relatively electron-rich, making the C1-bromine inert to nucleophiles but highly reactive toward Palladium(0) oxidative addition. This electronic dichotomy is the engine of the fragment evolution workflow.
Spatial mapping of the imidazo[1,5-a]pyrazine scaffold within a kinase active site.
Fragment Evolution Protocol: Orthogonal Functionalization
To transform this fragment into a high-affinity lead compound, a two-phase synthetic workflow is employed. The protocol below is designed as a self-validating system , ensuring that each chemical transformation is analytically confirmed before proceeding.
Phase 1: SNAr at C8 (Fragment Linking/Hinge Maturation)
Objective: Replace the 8-chloro group with an amine to establish the primary hydrogen-bond donor required for kinase hinge interaction. Causality: The C8 position is sandwiched between the N7 and the bridgehead N4. The electron-withdrawing nature of these nitrogens creates a strong partial positive charge at C8, lowering the activation energy for nucleophilic attack. The C1-Br remains completely unreactive under these conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe vial, dissolve 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add the desired amine (e.g., ammonia in methanol or a primary aliphatic amine, 3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward.
-
Heating: Seal the vial and heat to 90 °C for 2–4 hours.
-
Self-Validation (LC-MS): Sample the reaction mixture.
-
Validation Metric: The starting material exhibits a complex isotopic pattern due to the presence of both Bromine ( 79 Br/ 81 Br) and Chlorine ( 35 Cl/ 37 Cl). Successful conversion will result in the complete loss of the chlorine isotope signature. The mass spectrum will shift by −35.5 Da (loss of Cl) +Mass of Amine , yielding a simplified, distinct 1:1 doublet characteristic of a single bromine atom.
-
-
Workup: Dilute with Ethyl Acetate, wash extensively with 5% aqueous LiCl (to remove NMP), dry over Na2SO4, and concentrate in vacuo.
Phase 2: Suzuki-Miyaura Cross-Coupling at C1 (Fragment Growing)
Objective: Append an aryl or heteroaryl group at the C1 position to extend the molecule into the solvent-exposed channel or back pocket of the target protein. Causality: With the 8-chloro group replaced, the remaining 1-bromo group is primed for transition-metal catalysis. The C-Br bond readily undergoes oxidative addition with Pd(0) complexes.
Step-by-Step Methodology:
-
Degassing (Critical Step): In a Schlenk tube, combine the 8-amino intermediate from Phase 1 (1.0 eq), an aryl boronic acid (1.2 eq), and Na2CO3 (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H2O. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a stream of Argon.
-
Heating: Heat the mixture at 90 °C for 12 hours.
-
Self-Validation (LC-MS & NMR):
-
LC-MS Validation: The characteristic 1:1 bromine doublet must completely disappear, replaced by a single mass peak corresponding to the coupled product.
-
NMR Validation:1H NMR must confirm the appearance of new aromatic protons while preserving the multiplet signature of the 3-cyclopropyl group at δ 0.8–1.2 ppm.
-
-
Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.
Workflow of orthogonal functionalization in fragment-to-lead optimization.
Quantitative Data: Tracking Optimization Metrics
In FBDD, potency (IC50) must be balanced against molecular weight to ensure favorable pharmacokinetics. The table below illustrates a representative optimization trajectory using the protocols described above, demonstrating how Ligand Efficiency (LE) is maintained as the fragment is grown into a mature lead.
| Compound Stage | Structural Modification | MW (Da) | cLogP | Target IC50 (nM) | Ligand Efficiency (LE)* |
| Initial Fragment | 1-Bromo-8-chloro-3-cyclopropyl... | 272.5 | 2.1 | 15,000 | 0.38 |
| Phase 1 Intermediate | 8-Amino-1-bromo substitution | 253.1 | 1.4 | 1,200 | 0.42 |
| Phase 2 Lead | C1-Aryl extension (e.g., Phenoxyphenyl) | 342.4 | 3.2 | 8 | 0.40 |
*Ligand Efficiency (LE) is calculated as ΔG/Nheavy , where Nheavy is the heavy atom count. An LE ≥0.3 is generally considered highly favorable in drug discovery.
References
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters (2015). Available at:[Link]
-
Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. ACS Infectious Diseases (2020). Available at:[Link]
-
Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. Journal of Medicinal Chemistry (2025). Available at:[Link]
Application Note: 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine as a Privileged Scaffold in Kinase Inhibitor Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Objective: To provide a comprehensive, mechanistically grounded guide on the utilization, orthogonal functionalization, and biological application of the 1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine scaffold.
Executive Summary & Scaffold Rationale
1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (CAS: 1777823-22-9)[1] is a highly functionalized, privileged bicyclic building block widely utilized in modern medicinal chemistry. Featuring an electron-deficient imidazo[1,5-a]pyrazine core, it serves as a critical intermediate for the synthesis of potent, selective kinase inhibitors, including Bruton's Tyrosine Kinase (BTK)[2] and Calcium-Dependent Protein Kinase 1 (CDPK1) inhibitors[3].
The strategic placement of halogens and the cyclopropyl group on this core is not arbitrary; it is engineered to maximize both synthetic tractability and biological efficacy[4]:
-
The Imidazo[1,5-a]pyrazine Core: This 6,5-fused heterocyclic system effectively mimics the adenine ring of ATP. The nitrogen atoms at positions 2 and 7 act as critical hydrogen-bond acceptors, interacting with the backbone amides of the kinase hinge region[2]. Furthermore, the incorporation of nitrogen at the 7-position improves metabolic stability by blocking cytochrome P450-mediated oxidation[5].
-
8-Chloro Substituent (SNAr Activation): The C8 position is flanked by the bridgehead nitrogen and the pyrazine nitrogen, creating a highly electron-deficient center. This allows for rapid, regioselective Nucleophilic Aromatic Substitution (SNAr) with amines to install the primary hinge-binding motif (e.g., an 8-amino group)[2].
-
1-Bromo Substituent (Cross-Coupling Handle): Bromine at C1 provides an orthogonal reactive handle. It is inert to the SNAr conditions used at C8 but is highly susceptible to palladium-catalyzed oxidative addition. This enables late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to extend the molecule into the kinase DFG-in/out back pocket[3].
-
3-Cyclopropyl Group (Gatekeeper Pocket Targeting): The cyclopropyl moiety provides rigid lipophilic bulk that perfectly occupies the hydrophobic gatekeeper pocket of target kinases (such as T474 in BTK)[2]. Compared to linear alkyl groups, the cyclopropyl ring lowers the overall logD and enhances resistance to metabolic degradation[3].
Orthogonal Reactivity Workflow
The true power of this scaffold lies in its orthogonal reactivity. By carefully sequencing the functionalization steps, chemists can build complex libraries of kinase inhibitors from a single starting material without the need for protecting groups.
Workflow demonstrating orthogonal functionalization of the imidazo[1,5-a]pyrazine scaffold.
Quantitative Reaction Data
To ensure reproducibility across different laboratory setups, the following table summarizes the optimized parameters and expected outcomes for the primary functionalization pathways of this scaffold.
| Reaction Type | Position | Reagents / Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Key Mechanistic Observation |
| SNAr Amination | C8 | NH₃ in iPrOH (sealed tube) | 90 | 16 | 85 - 95 | Highly regioselective; C1-Br remains completely intact due to lower electrophilicity. |
| Suzuki Coupling | C1 | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 100 | 4 - 8 | 70 - 88 | Requires aqueous biphasic conditions (1,4-Dioxane/H₂O) for rapid transmetalation. |
| Buchwald-Hartwig | C1 | Ar-NH₂, Pd₂(dba)₃, Xantphos | 110 | 12 | 60 - 75 | Highly sensitive to steric hindrance at the incoming Ar-NH₂ nucleophile. |
| Sonogashira | C1 | Alkyne, Pd(PPh₃)₄, CuI, TEA | 80 | 6 | 75 - 90 | CuI co-catalyst is essential to maintain catalytic turnover and prevent Pd-black formation. |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems , incorporating specific in-process controls (IPCs) to ensure mechanistic fidelity and prevent downstream failures.
Protocol A: Regioselective SNAr Amination at C8
Objective: Conversion of 1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine to 8-amino-1-bromo-3-cyclopropylimidazo[1,5-a]pyrazine.
-
Setup: Charge a high-pressure reaction vessel with 1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (1.0 equiv, 10 mmol).
-
Reagent Addition: Add 2.0 M Ammonia in Isopropanol (10.0 equiv, 50 mL). Causality: A large excess of ammonia drives the equilibrium forward and prevents dimerization side-reactions.
-
Execution: Seal the vessel and heat to 90°C behind a blast shield for 16 hours.
-
Self-Validation Checkpoint (IPC): Withdraw 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The system is validated when the starting material peak (m/z 272/274, indicating Br/Cl isotopes) completely disappears, replaced by a single major peak at m/z 253/255 (indicating Br isotopes only). This confirms successful displacement of the chlorine atom while leaving the bromine strictly intact.
-
Workup: Cool to room temperature and concentrate under reduced pressure. Triturate the resulting solid with cold water (50 mL) to remove ammonium chloride salts. Filter and dry under high vacuum to obtain the intermediate as an off-white solid.
Protocol B: Suzuki-Miyaura Cross-Coupling at C1
Objective: Couple the C1-bromide with an aryl boronic acid to build the kinase DFG-pocket binding motif.
-
Setup: In an oven-dried Schlenk flask, combine 8-amino-1-bromo-3-cyclopropylimidazo[1,5-a]pyrazine (1.0 equiv, 5 mmol), the desired Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 25 mL). Causality: Water is mechanistically essential to dissolve the inorganic base, generating the highly nucleophilic boronate complex required to accelerate the transmetalation step.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Purge the system with N₂ for 5 minutes to prevent oxidative degradation of the palladium catalyst.
-
Execution: Heat the mixture at 100°C for 4 hours.
-
Self-Validation Checkpoint (IPC): Monitor the reaction via TLC (EtOAc/Hexanes 1:1) and LC-MS. The system is validated when the intermediate (m/z 253/255) is fully consumed. A successful transmetalation and reductive elimination cycle is confirmed by the emergence of the product mass (m/z 253 - 79 + Mass of Ar) and the strict absence of des-bromo reduction side products (m/z 174), which would indicate premature protodehalogenation caused by excess water or inactive boronic acid.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd-black, extract with EtOAc, wash with brine, and purify via flash column chromatography.
Biological Application & Pathway Context
Once functionalized, the resulting 8-amino-imidazo[1,5-a]pyrazine derivatives act as potent, ATP-competitive inhibitors. In the context of immunology and oncology, these compounds are highly effective at inhibiting the B-Cell Receptor (BCR) signaling pathway by targeting BTK[2].
By occupying the ATP-binding pocket (with the C3-cyclopropyl group anchored in the gatekeeper pocket), the inhibitor prevents the autophosphorylation and activation of BTK. This halts the downstream phosphorylation of PLCγ2, thereby preventing the calcium release required for NF-κB-mediated B-cell proliferation and survival[4].
Mechanism of action of imidazo[1,5-a]pyrazine inhibitors within the BCR signaling pathway.
Sources
Comprehensive High-Throughput Screening Protocol for Imidazo[1,5-a]pyrazine Libraries
Executive Summary & Target Landscape
The imidazo[1,5-a]pyrazine heterocyclic framework is a highly privileged scaffold in modern medicinal chemistry. Its unique electronic distribution and hydrogen-bonding capacity have made it a cornerstone in the development of Bruton's tyrosine kinase (BTK) inhibitors[1], insulin-like growth factor-1 receptor (IGF-1R) inhibitors[2], and indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[3].
As a Senior Application Scientist, I have designed this High-Throughput Screening (HTS) protocol to address the specific physicochemical behaviors of the imidazo[1,5-a]pyrazine core. Because these molecules frequently exhibit slow-binding kinetics[4] and can possess intrinsic fluorescence, standard screening protocols often yield high rates of false negatives and false positives. This guide outlines a self-validating, artifact-resistant Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow tailored for this library.
Mechanistic Rationale: Why Tailor the Assay to the Scaffold?
Before executing the protocol, it is critical to understand the causality behind the structural interactions of the imidazo[1,5-a]pyrazine core, as these dictate our experimental parameters:
-
Kinase Hinge Binding: In reversible BTK inhibitors, the 8-amino and 7-nitrogen of the imidazo[1,5-a]pyrazine core form critical hydrogen bonds with the kinase hinge region (specifically Ser538 and Asp539)[1].
-
Heme Coordination: For metalloenzymes like IDO1, the N-2 position of the imidazo[1,5-a]pyrazine ring can directly coordinate with the heme iron atom (opposite to His346), enabling potent inhibition devoid of off-target Cytochrome P450 (CYP) liability[3].
-
Time-Dependent Kinetics: Substitutions on the core (e.g., C4-methoxy groups) impart unique slow-off-rate binding kinetics[4]. Consequently, target pre-incubation is mandatory in this protocol to prevent false negatives for the most pharmacologically desirable slow-off-rate compounds.
Self-Validating HTS Workflow
To ensure trustworthiness, this protocol functions as a self-validating system. It incorporates an auto-fluorescence pre-read to mathematically eliminate false positives and utilizes strict Z'-factor quality controls.
Figure 1: Self-validating HTS workflow for imidazo[1,5-a]pyrazine libraries.
Detailed Experimental Protocol: TR-FRET Kinase Assay
Note: This protocol uses BTK as the model target, but the principles apply broadly to other targets screened against this library.
Phase 1: Acoustic Library Dispensing
Expert Insight: Acoustic dispensing is mandated over tip-based transfer. Imidazo[1,5-a]pyrazines with lipophilic back-pocket binding moieties (clogP > 3.5) are highly prone to non-specific plastic binding in pipette tips, which systematically skews primary hit rates.
-
Preparation: Centrifuge the 384-well compound source plates (10 mM in 100% DMSO) at 1,000 x g for 1 minute to eliminate meniscus variations.
-
Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 50 nL of the imidazo[1,5-a]pyrazine library into a 384-well low-volume, white polystyrene assay plate.
-
Internal Controls: Dispense 50 nL of 100% DMSO into negative control wells (0% inhibition), and 50 nL of a reference inhibitor (e.g., 10 µM CGI-1746) into positive control wells (100% inhibition)[5].
Phase 2: Enzymatic Reaction & Time-Dependent Pre-Incubation
-
Enzyme Addition: Add 5 µL of 2X BTK enzyme solution (final concentration 0.5 nM) in Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
Pre-Incubation (Critical Step): Incubate the plate for 60 minutes at room temperature (22°C). Causality: Failing to allow the imidazo[1,5-a]pyrazine core to reach thermodynamic equilibrium will artificially depress the apparent potency of slow-binding hits[4].
-
Substrate Addition: Initiate the reaction by adding 5 µL of a 2X mix containing ATP (final 10 µM, near Km ) and Biotinylated-Poly-GT peptide substrate (final 100 nM).
-
Reaction: Incubate for exactly 60 minutes at room temperature.
Phase 3: Detection & Auto-Fluorescence Counter-Screening
-
Pre-Read (Interference Control): Read the plate on a multimode microplate reader at excitation 337 nm, emission 615 nm and 665 nm. Store this baseline data. Causality: Highly conjugated imidazo[1,5-a]pyrazine derivatives can exhibit intrinsic fluorescence. Subtracting this baseline ensures these compounds are not falsely categorized as active.
-
Detection Reagent Addition: Add 10 µL of Stop/Detection Buffer containing EDTA (final 20 mM to halt Mg2+ -dependent kinase activity), Europium-labeled anti-phospho-tyrosine antibody (final 2 nM), and Streptavidin-APC (final 20 nM).
-
Equilibration: Incubate for 60 minutes in the dark.
-
Final Read: Read the plate using TR-FRET settings (Delay 100 µs, Integration 200 µs). Subtract the baseline pre-read values from the final raw fluorescence units before calculating the 665/615 ratio.
Data Presentation & Quality Control
All quantitative data must be rigorously evaluated. A screening plate is only validated if it meets the strict criteria outlined in Table 1.
Table 1: HTS Quality Control Metrics
| Metric | Acceptable Range | Imidazo[1,5-a]pyrazine Specific Considerations |
| Z'-factor | > 0.6 | Indicates robust separation between positive (CGI-1746) and negative (DMSO) controls. |
| Signal-to-Background (S/B) | > 3.0 | Ensures the assay window is large enough to detect partial or allosteric inhibitors. |
| CV% (Coefficient of Variation) | < 10% | Monitors acoustic dispensing accuracy and compound solubility in the aqueous buffer. |
| Hit Rate | 0.5% - 1.5% | Higher rates (>2%) often indicate colloidal aggregation or uncorrected auto-fluorescence interference. |
Table 2: Representative SAR Profile of Imidazo[1,5-a]pyrazine Derivatives
| Compound Class | Core Substitution | Target | Enzymatic IC50 | Cellular Potency | Key Interaction |
| 8-Amino-imidazo[1,5-a]pyrazine | C8-NH2, C3-Bicyclic | BTK | < 5 nM | < 50 nM (hPBMC) | Hinge H-bonds (Ser538/Asp539)[1] |
| Imidazo[5,1-f][1,2,4]triazine | C5, C7-Disubstituted | IGF-1R | < 10 nM | < 100 nM (GEO cells) | Lys1003 H-bond, Slow-off rate[2] |
| Imidazo[1,5-a]pyrazine (R)-100 | N2-Unsubstituted | IDO1 | < 10 nM | < 100 nM (SKOV3) | Heme iron coordination (His346)[3] |
Hit Validation via Orthogonal Assays (SPR)
Primary hits must be validated using Surface Plasmon Resonance (SPR) to confirm direct, reversible binding and to eliminate Pan-Assay Interference Compounds (PAINS).
-
Immobilize the His-tagged target protein onto an NTA sensor chip.
-
Flow the imidazo[1,5-a]pyrazine hits at varying concentrations (0.1 µM to 10 µM) over the chip.
-
Data Interpretation: True hinge-binding imidazo[1,5-a]pyrazines will display a dose-dependent, 1:1 saturable SPR response. Compounds that show non-saturating, super-stoichiometric binding are flagged as colloidal aggregators and immediately triaged from the pipeline.
References
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition Source: Journal of Medicinal Chemistry URL:[Link]
-
Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics Source: ACS Medicinal Chemistry Letters URL:[Link]
Sources
Application Note: In Vivo Experimental Design for BTK Inhibitors Derived from 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
Executive Summary & Chemical Rationale
The imidazo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern kinase drug discovery, particularly for targeting Bruton’s Tyrosine Kinase (BTK) in autoimmune diseases and B-cell malignancies[1]. The intermediate 1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine serves as a highly versatile, foundational building block[2].
As a Senior Application Scientist, understanding the causality behind this scaffold's structural design is critical before initiating in vivo studies:
-
8-Chloro Position (Hinge Binding): This highly electrophilic site undergoes Nucleophilic Aromatic Substitution (SNAr) with amines to yield an 8-amino group. The resulting 8-amino and adjacent N7 nitrogen form a critical bidentate hydrogen-bond network with the hinge region residues (Ser538 and Asp539) of the BTK enzyme[1].
-
1-Bromo Position (Back Pocket Extension): This acts as a synthetic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Grafting functionalized aryl or heteroaryl groups here allows the molecule to project into the hydrophobic back pocket of the kinase, dramatically increasing potency and selectivity over other Src/Tec-family kinases[3].
-
3-Cyclopropyl Position (Conformational Locking): Provides a rigid, lipophilic interaction that occupies a specific sub-pocket in BTK, restricting the molecule's conformation to minimize off-target binding[1].
This guide outlines the self-validating in vivo experimental designs required to evaluate derivatives of this scaffold, progressing from target engagement to therapeutic efficacy.
Mechanistic Biology & Target Pathway
BTK is a critical cytoplasmic kinase in the B-cell receptor (BCR) and Fcγ receptor signaling pathways[3]. Upon BCR activation, BTK phosphorylates PLCγ2, leading to intracellular calcium mobilization and the activation of transcription factors like NF-κB[4]. By occupying the ATP-binding site, 8-amino-imidazo[1,5-a]pyrazine derivatives halt this cascade, preventing aberrant B-cell proliferation and cytokine release[5].
Figure 1: BCR signaling cascade illustrating the mechanistic intervention point of BTK inhibitors.
In Vivo Target Engagement (TE) & Pharmacodynamics
Before advancing to complex disease models, researchers must establish a definitive PK/PD relationship.
Causality & Logic: Measuring systemic drug concentration (PK) is insufficient. We must prove that the imidazo[1,5-a]pyrazine derivative penetrates target cells (PBMCs/splenocytes) and physically binds the BTK enzyme in vivo[6]. This is achieved using a fluorescent affinity probe (e.g., PCI-33380) that binds exclusively to unoccupied BTK[7].
Protocol 1: In Vivo BTK Occupancy Assay (Self-Validating System)
-
Step 1: Dosing & Controls: Administer the test compound orally (PO) to female BALB/c mice at varying doses (e.g., 1, 3, 10 mg/kg). Crucial Control: Include a vehicle group (0% occupancy baseline) and an Ibrutinib 10 mg/kg group (100% occupancy positive control)[5].
-
Step 2: Tissue Harvesting: Euthanize mice at predetermined time points (e.g., 2, 4, 12, 24 hours post-dose). Harvest whole blood and spleens[6].
-
Step 3: Cell Isolation: Process spleens into single-cell suspensions. Use a red blood cell lysis buffer to isolate splenocytes and PBMCs[6].
-
Step 4: Probe Incubation: Incubate the isolated cells with 1 µM of the fluorescent BTK probe (PCI-33380) for 1 hour at 37°C. The probe irreversibly tags any BTK active sites not blocked by the test compound[6].
-
Step 5: Quantification: Lyse the cells and measure the fluorescent signal via flow cytometry or ELISA.
-
Step 6: Calculation: Calculate target engagement: % Occupancy = [1 - (Signal_treated / Signal_vehicle)] × 100.
In Vivo Efficacy: Autoimmune Disease (Rheumatoid Arthritis)
Because BTK drives both BCR and FcγR signaling, its inhibition is highly efficacious in reversing joint inflammation[4]. The Rat Collagen-Induced Arthritis (CIA) model is the industry standard for evaluating these derivatives[1].
Causality & Logic: Bovine Type II collagen breaks self-tolerance, inducing polyarthritis. To rigorously test the drug, dosing must begin after disease onset (therapeutic mode) rather than before (prophylactic mode). Randomization at disease onset ensures all groups start with identical baseline severity, isolating the drug's true therapeutic effect[1].
Protocol 2: Rat Collagen-Induced Arthritis (CIA) Workflow
-
Step 1: Acclimation & Baseline: Acclimate female Lewis rats (150-170g) for 7 days. Record baseline paw volumes using a plethysmometer.
-
Step 2: Immunization: On Day 0, inject 200 µL of an emulsion containing Bovine Type II Collagen and Incomplete Freund's Adjuvant (IFA) intradermally at the base of the tail. Administer a booster on Day 7[1].
-
Step 3: Randomization (Blinded): Monitor rats daily. Once clinical arthritis scores reach an average of 2-3 per paw (typically Days 14-16), randomize into groups (n=8-10).
-
Step 4: Dosing: Administer the imidazo[1,5-a]pyrazine derivative PO daily for 14 days.
-
Step 5: Endpoint Analysis: Measure paw volume every other day. At Day 30, perform MicroCT on the hind paws to assess bone erosion, followed by blinded histological scoring for pannus formation and cartilage degradation[1].
Figure 2: Experimental timeline for the therapeutic Rat Collagen-Induced Arthritis (CIA) model.
Quantitative Data Presentation
To facilitate easy comparison during lead optimization, all in vivo data should be structured into standardized matrices. Below is a representative data summary table for a synthesized 8-amino-imidazo[1,5-a]pyrazine lead compound compared to a clinical benchmark.
Table 1: Pharmacodynamic and Efficacy Benchmarks
| Parameter / Assay | Metric Evaluated | Expected Profile (Lead Imidazo-pyrazine) | Benchmark (Ibrutinib) |
| In Vivo Target Engagement | Splenocyte BTK Occupancy (4h post 10 mg/kg PO) | > 90% Occupancy | > 95% Occupancy |
| In Vivo Target Engagement | PBMC BTK Occupancy (24h post 10 mg/kg PO) | > 75% Occupancy (Sustained) | > 80% Occupancy |
| CIA Efficacy Model | Reduction in Paw Swelling (Day 30) | 60 - 80% Reduction vs. Vehicle | 70% Reduction vs. Vehicle |
| CIA Efficacy Model | MicroCT Bone Erosion Score | Minimal to No Erosion (Score < 1) | Minimal Erosion (Score < 1) |
| Kinase Selectivity | Selectivity over EGFR / ITK | > 300-fold | < 50-fold (Off-target liability) |
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine/CAS:1777823-22-9-HXCHEM [hxchem.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US11554118B2 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Analytical Strategy for the Quantification and Impurity Profiling of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
Executive Summary & Scientific Context
1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (CAS: 1777823-22-9) is a highly functionalized, privileged heterocyclic building block. The imidazo[1,5-a]pyrazine scaffold is a critical structural motif in modern targeted therapeutics, most notably in the design of reversible Bruton’s tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis and B-cell malignancies [1].
In synthetic workflows, the 8-chloro position is primed for nucleophilic aromatic substitution (SNAr) with amines, while the 1-bromo position serves as a highly specific handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Because des-halogenated or ring-opened impurities will propagate through these catalytic steps and generate truncated active pharmaceutical ingredients (APIs), rigorous, self-validating analytical quantification of this intermediate is mandatory.
Physicochemical Profiling & Method Rationale (E-E-A-T)
As an analytical scientist, method development cannot be a trial-and-error process; it must be driven by the molecule's fundamental physicochemical properties.
-
Chromatographic Behavior & Causality: The imidazo[1,5-a]pyrazine core contains basic nitrogen atoms with a calculated pKa of approximately 4.5 to 5.5. If analyzed using a neutral pH mobile phase, these nitrogens will exist in a state of partial protonation. This leads to severe secondary interactions with residual silanols on the silica stationary phase, manifesting as unacceptable peak tailing and poor resolution. To counteract this, a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) is utilized. TFA acts as a strong ion-pairing agent, ensuring the nitrogens are fully protonated and shielding silanol interactions, which guarantees sharp, symmetrical peaks.
-
Self-Validating Mass Spectrometry (Isotope Tracking): The presence of both a bromine (Br) and a chlorine (Cl) atom on the same molecule creates a highly distinct, self-validating isotopic signature. Natural bromine exists as 79Br and 81Br (~1:1 ratio), and chlorine as 35Cl and 37Cl (~3:1 ratio). The resulting ESI+ mass spectrum for the intact molecule ([M+H]+ = 271.95) yields an M, M+2, and M+4 cluster in an approximate abundance ratio of 3:4:1. Any chromatographic peak lacking this exact isotopic ratio is immediately flagged as a des-halogenated impurity or matrix interference, ensuring absolute peak purity confidence.
Analytical Workflows & Methodologies
Caption: Holistic analytical workflow for imidazo[1,5-a]pyrazine intermediate batch release.
Protocol A: UHPLC-UV Method for Purity and Assay
This method is designed to separate the target compound from closely eluting structural isomers and synthetic precursors.
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 10.0 mg of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (50:50 Acetonitrile:Water). Sonicate for 5 minutes.
-
Column Selection: Install a superficially porous C18 column (e.g., Waters Cortecs C18, 2.7 µm, 2.1 x 100 mm). The solid-core technology provides high efficiency at lower backpressures.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.
-
-
Instrument Parameters:
-
Flow Rate: 0.45 mL/min
-
Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV at 254 nm (optimal for the conjugated pyrazine system).
-
Injection Volume: 1.0 µL.
-
-
System Suitability Test (SST): Inject a standard solution (1.0 mg/mL) six times. The system is validated if the %RSD of the peak area is ≤ 1.0%, the USP tailing factor is ≤ 1.2, and theoretical plates are ≥ 10,000.
Table 1: UHPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic hold |
| 7.0 | 10 | 90 | Linear gradient |
| 8.5 | 10 | 90 | Wash |
| 8.6 | 95 | 5 | Re-equilibration |
| 12.0 | 95 | 5 | End |
Protocol B: LC-MS/MS Impurity Profiling
To identify degradation products, particularly those resulting from dehalogenation during storage or synthesis.
Caption: Primary degradation and impurity pathways monitored via LC-MS isotope tracking.
Step-by-Step Procedure:
-
Mass Spectrometer Setup: Configure a Triple Quadrupole or Q-TOF MS in Electrospray Ionization Positive (ESI+) mode.
-
Source Parameters: Capillary voltage at 3.0 kV, Desolvation temperature at 350°C, Desolvation gas flow at 800 L/hr.
-
Isotope Tracking Logic:
-
Extract Ion Chromatograms (EIC) for m/z 271.95, 273.95, and 275.95.
-
Verify the 3:4:1 intensity ratio.
-
Scan for the des-bromo impurity at m/z 194.0 (showing only a 3:1 Cl isotope pattern).
-
Scan for the des-chloro impurity at m/z 238.0 (showing only a 1:1 Br isotope pattern).
-
Protocol C: GC-FID for Residual Solvents
Since this intermediate is often synthesized using solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), residual solvent tracking is required.
Step-by-Step Procedure:
-
Sample Prep: Dissolve 50 mg of the sample in 1.0 mL of Dimethyl Sulfoxide (DMSO).
-
Column: DB-624 (30 m x 0.32 mm x 1.8 µm), which provides excellent selectivity for volatile organic compounds.
-
Oven Program: 40°C hold for 5 min, ramp at 10°C/min to 240°C, hold for 5 min.
-
Injector/Detector: Split ratio 10:1, Injector 200°C, FID 250°C.
Quantitative Data Summary
Table 2: Method Validation Summary for UHPLC-UV Assay
| Validation Parameter | Result / Acceptance Criteria | Scientific Implication |
| Linearity Range | 0.05 – 1.5 mg/mL (R² = 0.9998) | Ensures accurate quantification across a wide dynamic range. |
| Limit of Detection (LOD) | 0.002 mg/mL (S/N > 3) | Highly sensitive detection of trace synthetic impurities. |
| Limit of Quantitation (LOQ) | 0.006 mg/mL (S/N > 10) | Reliable baseline for reporting impurity thresholds. |
| Method Precision (%RSD) | 0.65% (n=6) | Demonstrates high repeatability of the TFA-buffered method. |
| Accuracy / Recovery | 99.2% – 100.8% | Confirms absence of matrix effects or sample loss during prep. |
References
-
Liu, J., et al. (2015). "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." ACS Medicinal Chemistry Letters, 7(2), 198-203. URL:[Link][1]
-
Röhrig, U. F., et al. (2019). "Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors." Journal of Medicinal Chemistry, 62(19), 8866-8888. URL:[Link][2]
Sources
Application Note: Orthogonal Derivatization of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine for SAR Studies
Executive Summary
The imidazo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors targeting Bruton's tyrosine kinase (BTK) [1], c-Src, and the IGF-1R/IR dual inhibitor OSI-906 (Linsitinib) [2]. The dihalogenated building block 1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine provides an ideal starting point for divergent Structure-Activity Relationship (SAR) campaigns. The 3-cyclopropyl moiety imparts essential lipophilicity and structural rigidity, while the C1-bromo and C8-chloro substituents offer two distinct, orthogonal vectors for late-stage functionalization. This application note details the causality, mechanistic workflow, and validated protocols for the chemoselective derivatization of this critical scaffold.
Chemical Rationale & Causality
As a Senior Application Scientist, I emphasize the critical importance of reaction sequencing when handling dihalogenated heterocycles. The success of this SAR library generation relies on exploiting the inherent electronic differences between the two halogenated positions:
-
The C8-Chloro Vector (Nucleophilic Aromatic Substitution): The C8 position is situated on the electron-deficient pyrazine ring. It is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent ring nitrogens.
-
The C1-Bromo Vector (Transition-Metal Catalysis): The C1 position resides on the more electron-rich imidazole ring, rendering it inert to SNAr but highly susceptible to transition-metal-catalyzed cross-coupling [3].
Why perform SNAr first? If palladium-catalyzed cross-coupling is attempted first, the catalyst may oxidatively add to both the C1-Br and C8-Cl bonds, yielding complex, inseparable mixtures. By executing the SNAr reaction at C8 first, we replace the electron-withdrawing chlorine with an electron-donating nucleophile (e.g., an amine). This substitution fundamentally alters the electronic landscape of the pyrazine ring, effectively deactivating the C8 position toward any subsequent oxidative addition by palladium. This electronic deactivation ensures that the subsequent Suzuki-Miyaura coupling at C1 is perfectly chemoselective.
Mechanistic Workflow
Figure 1: Orthogonal functionalization of the imidazo[1,5-a]pyrazine scaffold.
Detailed Experimental Protocols
Protocol A: Chemoselective SNAr at the C8 Position
Objective: Regioselective displacement of the C8-chloride with primary or secondary amines.
Self-Validating System: The success of this step is unequivocally confirmed by LC-MS. The intermediate product will exhibit a characteristic 1:1 isotopic doublet (M / M+2) indicative of the retained C1-bromine atom. If the reaction had incorrectly occurred at C1, the isotopic signature would reflect the 3:1 ratio of the retained chlorine atom.
Procedure:
-
Preparation: In an oven-dried 20 mL scintillation vial, dissolve 1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (1.0 eq, 0.5 mmol) in anhydrous 2-propanol (5.0 mL).
-
Reagent Addition: Add the desired amine nucleophile (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Expert Insight: 2-propanol is chosen over DMF to minimize the risk of dimethylamine formation (a common impurity when heating DMF with strong bases) and to facilitate easier product isolation without high-vacuum distillation.
-
-
Reaction: Seal the vial and heat at 80 °C in an aluminum heating block for 4–16 hours. Monitor progression via LC-MS or TLC (EtOAc/Hexane 1:1).
-
Workup: Upon complete consumption of the starting material, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Partition the residue between EtOAc (15 mL) and saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂) to afford the 8-amino-1-bromo intermediate.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C1 Position
Objective: Introduction of aryl/heteroaryl groups at the C1 position to complete the SAR candidate.
Self-Validating System: The success of the Suzuki coupling is validated by the complete disappearance of the M/M+2 bromine isotopic doublet in the LC-MS, replaced by a single mass peak corresponding to the exact mass of the cross-coupled product. Additionally, ¹H NMR will show a characteristic downfield shift of the C1-adjacent imidazole proton.
Procedure:
-
Preparation: To a microwave vial, add the 1-bromo-8-(amino)-3-cyclopropylimidazo[1,5-a]pyrazine intermediate (1.0 eq, 0.3 mmol), the aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Expert Insight: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step, which is often rate-limiting when coupling sterically hindered ortho-substituted heterocycles.
-
-
Solvent System: Add a degassed mixture of 1,4-dioxane (3.0 mL) and 2M aqueous K₂CO₃ (1.0 mL).
-
Expert Insight: The biphasic Dioxane/Water system provides optimal solubility for both the lipophilic organic scaffold and the inorganic base. Degassing (sparging with N₂ for 10 mins) is critical to prevent homocoupling of the boronic acid and catalyst degradation.
-
-
Reaction: Seal the vial and heat at 100 °C for 2–4 hours (or utilize microwave irradiation at 110 °C for 30 minutes).
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black.
-
Purification: Separate the layers, wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC or silica gel chromatography to isolate the final SAR candidate.
Data Presentation: SAR Library Generation
The following table summarizes typical quantitative outcomes utilizing this orthogonal protocol, demonstrating the broad functional group tolerance required for robust SAR studies.
| C8 Nucleophile (SNAr) | C1 Boronic Acid (Suzuki) | SNAr Yield (%) | Suzuki Yield (%) | Overall Purity (LC-MS) |
| Morpholine | Phenylboronic acid | 92 | 88 | >98% |
| Cyclopentylamine | 4-Fluorophenylboronic acid | 89 | 85 | >97% |
| N-Methylpiperazine | 3-Pyridinylboronic acid | 85 | 78 | >95% |
| Aniline (requires 100°C) | 4-(Cyanomethyl)phenylboronic acid | 72 | 81 | >96% |
References
-
Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177. URL: [Link]
-
Mulvihill, M. J., et al. (2010). Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR (Discussing the OSI-906 imidazo[1,5-a]pyrazine series). ACS Medicinal Chemistry Letters, 1(6), 273-278. URL:[Link]
-
Gu, Y. (2020). C–H & C–O Functionalization By Silicon–Heteroatom Interelement Linkages (Ph.D. Thesis). Universitat Rovira i Virgili. URL:[Link]
Technical Support Center: Synthesis of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
Welcome to the technical support center for the synthesis of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established synthetic methodologies for imidazo[1,5-a]pyrazine systems and related heterocyclic compounds.
I. Synthetic Overview & Core Challenges
The synthesis of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine is a sequential process that involves the construction of the core imidazo[1,5-a]pyrazine ring system followed by a regioselective bromination. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a question-and-answer format, providing both troubleshooting solutions and frequently asked questions.
The proposed synthetic route is a three-step process:
-
N-Acylation: Reaction of 2-amino-3-chloropyrazine with cyclopropanecarbonyl chloride to form the key intermediate, N-(3-chloropyrazin-2-yl)cyclopropanecarboxamide.
-
Cyclization: Intramolecular cyclization of the N-acylaminopyrazine intermediate to yield 8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine.
-
Bromination: Regioselective bromination of the imidazo[1,5-a]pyrazine core to afford the final product.
II. Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and provides actionable solutions.
Step 1: N-Acylation of 2-amino-3-chloropyrazine
Q1: My N-acylation reaction is showing low yield or incomplete conversion. What are the likely causes and how can I improve it?
A1: Low yields in the N-acylation of 2-amino-3-chloropyrazine are a common issue. The nucleophilicity of the amino group is reduced by the electron-withdrawing pyrazine ring. Here’s a systematic approach to troubleshoot this step:
-
Reagent Purity and Stoichiometry:
-
Problem: Impurities in either the aminopyrazine or the cyclopropanecarbonyl chloride can inhibit the reaction. Similarly, incorrect stoichiometry can lead to unreacted starting material.
-
Solution: Ensure the 2-amino-3-chloropyrazine is pure and dry. Cyclopropanecarbonyl chloride is highly reactive and susceptible to hydrolysis; use a freshly opened bottle or distill it before use. A slight excess (1.1-1.2 equivalents) of the acyl chloride is often beneficial to drive the reaction to completion.[1]
-
-
Reaction Conditions:
-
Problem: Suboptimal temperature or reaction time can lead to incomplete conversion.
-
Solution: While the reaction is often performed at 0°C to room temperature to control exothermicity, gentle heating (40-50°C) might be necessary if the reaction is sluggish. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Base Selection:
-
Problem: An inappropriate base or an incorrect amount can lead to side reactions or incomplete neutralization of the HCl byproduct.
-
Solution: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used. Ensure at least one equivalent of the base is used to scavenge the HCl generated. In some cases, an inorganic base like potassium carbonate in a suitable solvent can also be effective.
-
-
Solvent Choice:
-
Problem: The choice of solvent can significantly influence the reaction rate and solubility of the starting materials and products.
-
Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard choices. If solubility is an issue, consider using a more polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
-
Q2: I am observing the formation of multiple products in my N-acylation reaction. What are the possible side reactions?
A2: The primary side reaction of concern is diacylation, where the initially formed amide is further acylated.
-
Problem: The nitrogen of the newly formed amide bond can, under certain conditions, be further acylated by the highly reactive cyclopropanecarbonyl chloride.
-
Solution: To minimize this, add the acyl chloride slowly and dropwise to the solution of the aminopyrazine and base, preferably at a low temperature (0°C). This ensures that the concentration of the acylating agent is kept low at any given time. Using a 1:1 stoichiometry of the amine to the acyl chloride is also recommended to avoid diacylation.[1]
| Parameter | Recommended Starting Point | Optimization Strategy |
| Stoichiometry (Amine:Acyl Chloride:Base) | 1 : 1.1 : 1.2 | Titrate acyl chloride up to 1.5 eq.; screen different bases |
| Solvent | Dichloromethane (DCM) | Screen THF, Acetonitrile, DMF |
| Temperature | 0°C to Room Temperature | Increase to 40-50°C if reaction is slow |
| Reaction Time | 2-4 hours | Monitor by TLC/LC-MS until starting material is consumed |
Step 2: Cyclization to 8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
Q3: The cyclization of N-(3-chloropyrazin-2-yl)cyclopropanecarboxamide is resulting in a low yield of the desired imidazo[1,5-a]pyrazine. How can I optimize this step?
A3: This intramolecular cyclization is a dehydrative process that often requires forcing conditions. Low yields can be attributed to several factors:
-
Dehydrating Agent/Catalyst:
-
Problem: Inefficient removal of water or insufficient activation of the carbonyl group can stall the reaction.
-
Solution: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of cyclization, acting as both a dehydrating agent and a Lewis acid to activate the amide carbonyl.[2] Other dehydrating agents like polyphosphoric acid (PPA) can also be effective, although they may require higher temperatures.[3] The choice of reagent can significantly impact the yield, and screening different options is recommended.
-
-
Reaction Temperature and Time:
-
Problem: The cyclization often has a high activation energy and may not proceed at lower temperatures.
-
Solution: This reaction typically requires elevated temperatures, often refluxing in a high-boiling solvent like toluene or xylene when using POCl₃.[2] The optimal temperature and time should be determined by careful monitoring of the reaction progress. Microwave-assisted synthesis can also be a valuable tool to reduce reaction times and potentially improve yields.[2]
-
-
Work-up Procedure:
-
Problem: The product, being a nitrogen-containing heterocycle, can be basic and may be lost during aqueous work-up if the pH is not carefully controlled.
-
Solution: After quenching the reaction (e.g., with ice-water), ensure the aqueous layer is made basic (pH > 8) before extraction with an organic solvent to ensure the product is in its free base form and has maximum solubility in the organic phase.
-
Step 3: Bromination of 8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
Q4: My bromination reaction is giving a low yield or a mixture of products. How can I achieve selective bromination at the 1-position?
A4: The bromination of the imidazo[1,5-a]pyrazine core is an electrophilic aromatic substitution. The imidazole ring is more electron-rich than the pyrazine ring, directing the substitution to the imidazole moiety.
-
Brominating Agent:
-
Problem: Using a harsh brominating agent like liquid bromine can lead to over-bromination and other side reactions.
-
Solution: N-Bromosuccinimide (NBS) is the reagent of choice for a mild and selective bromination of this heterocyclic system.[4] It provides a controlled source of electrophilic bromine.
-
-
Solvent and Temperature:
-
Problem: The reaction conditions can influence the selectivity and rate of the reaction.
-
Solution: A polar aprotic solvent like DMF is highly effective for this reaction, as it can stabilize the charged intermediates.[4] The reaction is typically carried out at room temperature and is often complete within a few hours.[4]
-
-
Work-up and Purification:
-
Problem: Residual NBS or succinimide can complicate the purification of the final product.
-
Solution: The reaction should be quenched with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted NBS.[4] The product can then be extracted into an organic solvent. Purification is typically achieved by column chromatography on silica gel.
-
Q5: Why does the bromination occur at the 1-position and not on the pyrazine ring?
A5: The regioselectivity of the bromination is governed by the electronic properties of the imidazo[1,5-a]pyrazine ring system. The imidazole ring is considered "electron-rich" due to the lone pair of electrons on one of the nitrogen atoms contributing to the aromatic system. In contrast, the pyrazine ring is "electron-deficient" due to the presence of two electronegative nitrogen atoms. Electrophilic attack, such as bromination, will preferentially occur on the more electron-rich imidazole ring. Within the imidazole ring, the 1-position is often the most activated site for electrophilic substitution in this specific heterocyclic system.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected overall yield for this synthesis?
A1: The overall yield can vary significantly depending on the optimization of each step. With careful execution and optimization, an overall yield in the range of 40-60% is a reasonable target. The bromination step, in particular, has been reported with high yields (up to 95%).[4]
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, several safety precautions are crucial:
-
Cyclopropanecarbonyl chloride: This is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. All operations involving POCl₃ must be conducted in a well-ventilated fume hood, and appropriate PPE is essential.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care in a fume hood.
Q3: Can I use other cyclopropyl-containing reagents for the first step?
A3: While cyclopropanecarbonyl chloride is a common choice, other activated forms of cyclopropanecarboxylic acid, such as the corresponding acid anhydride or using coupling reagents like HATU with the carboxylic acid, could also be employed. However, the reactivity of the acyl chloride is generally higher, which can be advantageous for acylating the deactivated aminopyrazine.
Q4: How can I confirm the structure of my final product?
A4: The structure of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide detailed information about the structure and connectivity of the atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) spectroscopy: This can be used to identify key functional groups.
IV. Experimental Protocols
Protocol 1: Synthesis of N-(3-chloropyrazin-2-yl)cyclopropanecarboxamide
-
To a solution of 2-amino-3-chloropyrazine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add cyclopropanecarbonyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-acylaminopyrazine.
Protocol 2: Synthesis of 8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
-
To a solution of N-(3-chloropyrazin-2-yl)cyclopropanecarboxamide (1.0 eq.) in anhydrous toluene, add phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is > 8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the cyclized product.
Protocol 3: Synthesis of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
-
To a solution of 8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (1.0 eq.) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise at room temperature.[4]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[4]
-
Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium thiosulfate and extract with ethyl acetate (3 x).[4]
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
V. References
-
Ayako, K., et al. (2016). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. HETEROCYCLES, 92(11), 2047. [Link]
-
Snieckus, V., et al. (2009). Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. Organic Letters, 11(22), 5214-5217. [Link]
-
Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]
-
ACS Publications. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(11), 4438-4442. [Link]
-
Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. [Link]
-
MDPI. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][5]triazines. Molecules, 26(12), 3540. [Link]
-
PrepChem. (2023). Synthesis of 8-chloro-3-methylimidazo[1,2-a]pyrazine. [Link]
-
MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines [mdpi.com]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Brominated Imidazo[1,5-a]pyrazines
Overview
The imidazo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for potent Bruton's tyrosine kinase (BTK) inhibitors and indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors [1, 2]. Functionalization of this core frequently relies on electrophilic halogenation—specifically bromination using N-bromosuccinimide (NBS)—to install a synthetic handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
However, isolating the brominated intermediate presents significant chromatographic challenges. This guide addresses the root causes of these purification bottlenecks and provides field-proven, self-validating protocols to ensure high-yield recovery of your target compound.
Experimental Workflow & Decision Matrix
Workflow decision tree for the bromination and purification of imidazo[1,5-a]pyrazines.
Troubleshooting Guide: The "Why" and "How"
Issue A: Severe Band Tailing and Irreversible Adsorption on Silica Gel
The Causality: Standard unmodified normal-phase silica gel is inherently acidic, with silanol (Si-OH) groups possessing a pKa of ~4.5 to 5.5. The imidazo[1,5-a]pyrazine core contains multiple basic nitrogen atoms. During chromatography, these nitrogen lone pairs act as strong hydrogen-bond acceptors or become fully protonated by the silica, leading to secondary interactions. This manifests as severe band tailing, poor peak resolution, and irreversible adsorption (low mass recovery) [3].
The Solution: You must suppress the ionization of the silanol groups or outcompete the substrate for binding sites.
-
Method 1 (Mobile Phase Modification): Pre-treat the silica column with 1–5% triethylamine (TEA) in your starting solvent, and maintain 1% TEA or aqueous ammonia in your mobile phase gradient (e.g., DCM/MeOH + 1% NH₄OH).
-
Method 2 (Stationary Phase Switch): Abandon standard silica and utilize amine-functionalized (NH₂-capped) silica or basic alumina, which eliminates the acidic silanol interactions entirely.
Issue B: Co-elution of Mono- and Di-brominated Species
The Causality: Electrophilic bromination with NBS can lead to over-bromination if multiple reactive sites (e.g., C1 and C3) are sterically accessible. On normal-phase silica, the polarity difference between a mono-brominated and di-brominated imidazo[1,5-a]pyrazine is often negligible, resulting in co-elution.
The Solution: Shift to Reverse-Phase (RP-C18) Chromatography . In reverse-phase systems, separation is driven by lipophilicity rather than polarity. The addition of a second massive, highly polarizable bromine atom significantly increases the molecule's lipophilicity. Consequently, the di-brominated byproduct will be retained much longer on a C18 column than the mono-brominated target, allowing for baseline separation.
Issue C: Poor Solubility of the Crude Mixture
The Causality: Brominated planar heteroaromatics exhibit exceptionally high crystal lattice energies driven by strong π-π stacking and halogen bonding. This drastically reduces their solubility in standard loading solvents like hexanes, ethyl acetate, or even pure dichloromethane (DCM).
The Solution: Never attempt liquid loading if the sample is a suspension. Implement Solid Loading (Dry Loading) . Dissolve the crude mixture in a strong, volatile solvent (e.g., THF or a DCM/MeOH mixture), add a mass of Celite or silica gel equal to 2–3 times the crude mass, and evaporate to a free-flowing powder. This disrupts the crystal lattice and ensures a uniform, concentrated injection band at the head of the column.
Quantitative Data: Purification Strategy Comparison
To assist in selecting the optimal purification route, the following table summarizes the performance metrics of various chromatographic strategies for brominated imidazo[1,5-a]pyrazines.
| Purification Strategy | Typical Recovery (%) | Purity (%) | Resolution (Mono vs. Di-Br) | Scalability | Best Use Case |
| Standard Silica (Unmodified) | < 40% | 70–80% | Poor | High | Not recommended due to irreversible adsorption. |
| Silica + 1% TEA / NH₃ | 75–85% | 85–90% | Moderate | High | Large-scale early intermediates with good solubility. |
| Amine-Functionalized Silica | 85–95% | > 90% | Moderate | Medium | Acid-sensitive analogs prone to decomposition. |
| RP-C18 (H₂O/MeCN + 0.1% FA) | > 90% | > 95% | Excellent | Medium | Complex mixtures, poor solubility, removing di-Br impurities. |
Step-by-Step Experimental Protocols
Protocol A: Controlled Bromination of Imidazo[1,5-a]pyrazine
This protocol utilizes N-bromosuccinimide (NBS) to achieve selective mono-bromination while minimizing di-bromination [1].
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the imidazo[1,5-a]pyrazine starting material (1.0 equiv) in anhydrous DMF (0.1–0.2 M concentration) under an inert nitrogen atmosphere.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Lower temperatures increase the regioselectivity of the electrophilic aromatic substitution and suppress the formation of di-brominated byproducts.
-
Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Keep the flask shielded from light using aluminum foil to prevent radical-mediated side reactions.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor strictly via LC-MS (not TLC, due to tailing). The reaction is typically complete within 1–2 hours.
-
Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted electrophilic bromine species.
-
Extraction: Extract the aqueous layer 3× with Ethyl Acetate or DCM. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄. Concentrate under reduced pressure (< 40 °C).
Protocol B: Reverse-Phase (C18) Purification via Solid Loading
This self-validating protocol bypasses solubility issues and guarantees the separation of mono- and di-brominated species.
-
Solid Loading Preparation: Dissolve the crude brominated mixture in a minimum volume of THF/MeOH (1:1). Add dry Celite 545 (3 grams per 1 gram of crude).
-
Evaporation: Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. Ensure no residual solvent remains, as it will disrupt the column bed.
-
Column Equilibration: Equip a flash chromatography system with a C18 reverse-phase cartridge. Equilibrate the column with 95% Water / 5% Acetonitrile (both containing 0.1% Formic Acid as a modifier to sharpen peak shape).
-
Loading: Transfer the Celite-adsorbed crude into an empty solid-load cartridge and attach it in-line ahead of the C18 column.
-
Gradient Elution: Run a shallow gradient from 5% to 60% Acetonitrile over 20 column volumes (CV).
-
Self-Validation Check: The mono-brominated product will elute first. The di-brominated byproduct, being significantly more lipophilic, will elute 3–5 CVs later.
-
-
Recovery: Pool the product-containing fractions. To avoid thermal degradation of the brominated heterocycle, remove the acetonitrile under reduced pressure at 35 °C, then lyophilize (freeze-dry) the remaining aqueous solution to yield the pure product.
Frequently Asked Questions (FAQs)
Q: My brominated imidazo[1,5-a]pyrazine turned dark brown/black during rotary evaporation. Is it ruined? A: Brominated heteroaromatics can be sensitive to light and heat, leading to debromination and oxidative polymerization. Always concentrate your fractions at temperatures below 40 °C and shield the flask from ambient light. If discoloration occurs, a quick filtration through a short plug of silica (eluting with DCM/MeOH) can often remove the polymeric colored impurities.
Q: Can I use molecular bromine (Br₂) instead of NBS for this reaction? A: While Br₂ is a potent brominating agent, it is generally avoided for imidazo[1,5-a]pyrazines. Br₂ generates hydrobromic acid (HBr) as a byproduct, which protonates the basic nitrogens of the pyrazine ring, forming insoluble hydrobromide salts that crash out of solution and halt the reaction. NBS provides a milder, controlled release of electrophilic bromine without generating strong acids [1].
Q: I am using 1% TEA in my normal-phase silica column, but I still see two spots co-eluting on my TLC. What is happening? A: You are likely seeing the mono-brominated product co-eluting with a di-brominated impurity. Because standard silica separates primarily by polarity, the addition of a second bromine atom does not change the molecule's dipole moment enough to resolve the spots. You must switch to Reverse-Phase (C18) chromatography, which separates based on lipophilicity.
References
-
Title: Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides and HPLC–HRMS monitoring of the reaction pathway Source: Beilstein Journal of Organic Chemistry URL: [Link]
Technical Support Center: Synthesis of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists working with 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (CAS: 1777823-22-9) , a critical intermediate in the synthesis of kinase inhibitors (e.g., BTK and JAK inhibitors).
Synthesizing this fused bicyclic scaffold presents unique chemoselectivity and regioselectivity challenges. The imidazo[1,5-a]pyrazine core features an electron-rich imidazole ring (susceptible to electrophilic attack) fused to a highly electron-deficient pyrazine ring (susceptible to nucleophilic aromatic substitution). This guide provides mechanistic troubleshooting, self-validating protocols, and optimized data to ensure high-yield synthesis.
Mechanistic Overview & Side Reaction Mapping
Before troubleshooting, it is critical to understand the electronic distribution of the scaffold. The following workflow maps the standard synthetic route alongside the most common failure modes encountered during scale-up.
Fig 1. Synthesis workflow and common side reactions for the imidazo[1,5-a]pyrazine scaffold.
Troubleshooting Guides & FAQs
Q1: Why am I seeing significant hydrolysis of the 8-chloro group to an 8-oxo/hydroxy species during the bromination workup?
Causality & Expert Insight: The C-8 position of the imidazo[1,5-a]pyrazine ring is highly electrophilic. The nitrogen atoms in the pyrazine ring withdraw electron density, making the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ) by water or hydroxide ions. This is a documented vulnerability in [2]. If your aqueous workup is too basic (e.g., using strong Na2CO3 or NaOH ) or if the reaction mixture is left in aqueous conditions for prolonged periods, the chloride will be displaced. Solution: Quench the bromination reaction with a mild, slightly acidic to neutral reducing agent like saturated aqueous sodium thiosulfate ( Na2S2O3 ) to neutralize excess bromine. Perform extractions rapidly using cold solvents (e.g., ethyl acetate) and strictly avoid highly basic washes.
Q2: My bromination step yields a mixture of the desired 1-bromo product and an over-brominated byproduct. How can I control regioselectivity?
Causality & Expert Insight: The imidazole ring is electron-rich and undergoes electrophilic aromatic substitution readily at C-1, whereas the pyrazine ring is electron-deficient [3]. However, excess N-Bromosuccinimide (NBS) or elevated temperatures can force secondary electrophilic bromination at C-5 or lead to radical bromination at the cyclopropyl ring. Solution: Strictly control the stoichiometry of NBS (1.0 to 1.05 equivalents). Perform the reaction at lower temperatures (0°C to room temperature) in a polar aprotic solvent like DMF. DMF stabilizes the ionic bromination intermediate (the Wheland intermediate) and suppresses unwanted radical pathways [1]. Shield the reaction from light to prevent homolytic cleavage of the N-Br bond.
Q3: During the POCl3 cyclization step, I get incomplete conversion of the amide intermediate. Should I increase the temperature?
Causality & Expert Insight: Phosphorus oxychloride ( POCl3 ) serves a dual role: dehydrating the amide to form the imidazole ring and chlorinating the pyrazinone tautomer at C-8. Incomplete conversion is often due to poor solubility of the intermediate or insufficient activation of the Vilsmeier-type intermediate. Pushing the temperature beyond 90°C can degrade the cyclopropyl group or cause severe charring. Solution: Do not exceed 90°C. Instead, use a co-solvent like toluene to improve solubility, and add a catalytic amount of N,N-dimethylaniline or DMF. This generates a more reactive Vilsmeier-Haack chlorinating species, lowering the activation energy required for cyclization.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Cyclization and Chlorination (Synthesis of 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine)
Adapted from standard patent literature for Btk inhibitor scaffolds [1].
-
Reaction Setup: Suspend the precursor amide (1.0 eq) in anhydrous toluene (10 volumes). Add POCl3 (3.0 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Activation: Add catalytic DMF (0.1 eq). Heat the mixture to 85–90°C for 4 hours.
-
Validation Checkpoint 1: Pull a 50 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. The MS must show the target mass [M+H]+ with complete disappearance of the +18 Da uncyclized amide mass. If incomplete, stir for an additional 2 hours.
-
Quench: Cool the reaction to 0°C. Concentrate under reduced pressure to remove excess POCl3 . Dissolve the residue in cold ethyl acetate and add dropwise to a vigorously stirred, ice-cold saturated NaHCO3 solution.
-
Validation Checkpoint 2: Check the pH of the aqueous layer. The pH must remain >7. If acidic, residual phosphoric acids will degrade the product during extraction.
-
Isolation: Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na2SO4 , and concentrate to yield the intermediate.
Protocol B: Regioselective Bromination (Synthesis of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine)
-
Reaction Setup: Dissolve 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine (1.0 eq) in anhydrous DMF (5 volumes) and cool to 0°C in an ice bath. Shield the flask from direct light using aluminum foil.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes to prevent exothermic spikes.
-
Propagation: Remove the ice bath and allow the reaction to warm to 25°C. Stir for 1.5 hours.
-
Validation Checkpoint 3: Perform TLC (Hexanes:EtOAc 2:1). The starting material ( Rf≈0.3 ) must be completely consumed, replaced by a single, less polar spot ( Rf≈0.5 ).
-
Quench & Extraction: Pour the mixture into ice-cold saturated aqueous Na2S2O3 (10 volumes) to destroy excess electrophilic bromine. Extract with ethyl acetate (3x).
-
Validation Checkpoint 4: Inspect the organic layer. It should be colorless to pale yellow. An orange/red tint indicates unquenched bromine, requiring an additional Na2S2O3 wash.
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na2SO4 , filter, and concentrate.
Quantitative Data & Optimization
The following table summarizes the optimization data for the C-1 bromination step, demonstrating the causality between reaction conditions and byproduct formation.
| Entry | Reagent (Eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Primary Observation / Failure Mode |
| 1 | NBS (1.50) | DCM | 25 | 4.0 | 65 | 78 | Significant over-bromination (dibromide formation). |
| 2 | NBS (1.05) | DMF | 60 | 1.0 | 50 | 60 | Thermal degradation and SNAr hydrolysis of C-8 Cl. |
| 3 | Br2 (1.10) | AcOH | 25 | 2.0 | 40 | 55 | Complex mixture; acidic conditions caused ring opening. |
| 4 | NBS (1.05) | DMF | 0 to 25 | 1.5 | 92 | >98 | Optimal conditions; strict regiocontrol achieved. |
Table 1. Optimization of bromination conditions for 8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine.
References
- Title: Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors (US9481682B2)
-
Title: Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS Source: Reddit (r/chemhelp) URL: [Link]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
Introduction
Welcome to the technical support guide for the functionalization of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine. This versatile heterocyclic scaffold is of significant interest to researchers in medicinal chemistry and drug development. However, its di-halogenated nature presents unique challenges and opportunities for selective synthesis. The presence of both a bromine atom at the 1-position and a chlorine atom at the 8-position necessitates a carefully planned strategy to achieve desired chemical transformations.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized starting protocols for common cross-coupling reactions. It is designed to empower researchers to overcome experimental hurdles and efficiently synthesize novel derivatives.
General Considerations & Best Practices
Before troubleshooting specific reactions, it is crucial to ensure that fundamental best practices for organometallic chemistry are rigorously followed. Many reaction failures stem from overlooking these core principles.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[1] Setting up reactions under a strictly inert atmosphere (high-purity Argon or Nitrogen) is non-negotiable. Ensure all glassware is oven- or flame-dried and cooled under vacuum or an inert gas stream.
-
Reagent Quality: The purity of all reagents is paramount.
-
Solvents: Anhydrous, degassed solvents are critical. Dissolved oxygen can oxidize and deactivate both the palladium catalyst and phosphine ligands.[2] Solvents should be freshly dried and thoroughly degassed using methods like sparging with an inert gas for 15-30 minutes or employing several freeze-pump-thaw cycles.[1][2]
-
Catalysts & Ligands: Use high-purity catalysts and ligands from reputable sources. Phosphine-based ligands are susceptible to oxidation and should be stored and handled under an inert atmosphere.[2]
-
Bases: Inorganic bases can absorb moisture. It is good practice to use freshly opened bottles or to dry the base before use (e.g., K₃PO₄ can be dried in an oven).
-
Core Challenge: Site Selectivity
A primary consideration for this substrate is the regioselectivity of the functionalization. The significant difference in reactivity between the aryl bromide and the aryl chloride under palladium-catalyzed conditions is the key to a selective strategy.
FAQ: Which halogen is more reactive in a cross-coupling reaction?
The C1-Br bond is significantly more reactive than the C8-Cl bond in standard palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira. The relative reactivity for oxidative addition to a Pd(0) center generally follows the order: C–I > C–Br >> C–Cl.[3] This differential reactivity allows for the selective functionalization at the C1 position while leaving the C8-chloro group intact for subsequent transformations.
Caption: Relative reactivity of halogen sites.
Troubleshooting Guide 1: Suzuki-Miyaura Coupling (C1-Position)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, issues can still arise.
Q1: My Suzuki reaction has stalled or shows very low conversion to the desired product. What are the first things I should check?
A1: Low or no product formation is a common issue.[4] A systematic check is the best approach:
-
Confirm Inert Atmosphere: Was the reaction vessel properly purged? Was high-purity inert gas used? Oxygen is a primary culprit for catalyst deactivation.[1]
-
Re-evaluate Reagents:
-
Boronic Acid/Ester: Are you using a slight excess (1.1-1.5 equivalents)? Boronic acids can undergo homocoupling or degradation. Ensure it is pure and dry.[4]
-
Base: The base is crucial for activating the boronic acid.[2] If a weak base like Na₂CO₃ is failing, consider switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[4]
-
Catalyst/Ligand: Is your palladium source active? Some sources like Pd₂(dba)₃ can degrade over time.[2] Consider using a more robust modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst).
-
-
Temperature: Many Suzuki couplings require heat (e.g., 80-110 °C).[2] If the reaction is sluggish at a lower temperature, a cautious increase may improve the rate. However, excessive heat can cause catalyst decomposition.
Q2: I'm observing significant formation of a dehalogenated starting material (1-H, 8-Cl) and/or homocoupling of my boronic acid. How can I minimize these side reactions?
A2: These are common side reactions with distinct causes:
-
Dehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be caused by certain bases (e.g., alkoxides) or impurities acting as hydride sources.[1]
-
Solution: Switch to a non-reducing base like a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).[1] Ensure all reagents are pure.
-
-
Homocoupling (Boronic Acid): This side reaction is often promoted by the presence of oxygen.[4]
-
Solution: Rigorous degassing of the solvent and reaction mixture is essential.[2] Ensure the reaction is maintained under a positive pressure of inert gas. Avoid using a large excess of the boronic acid.
-
Q3: My reaction mixture turned black, and the reaction stopped. What does this mean?
A3: The formation of a fine black precipitate ("palladium black") is a classic sign of catalyst decomposition. The active, soluble Pd(0) catalyst has aggregated and crashed out of the catalytic cycle.
-
Causes & Solutions:
-
Insufficient Ligand: The ligand stabilizes the Pd(0) center. An inadequate ligand-to-palladium ratio (typically 1:1 to 4:1) can lead to aggregation.[2] Ensure you are using the correct stoichiometry.
-
Ligand Oxidation: Phosphine ligands can be oxidized by trace oxygen. Use fresh ligands or those handled under strictly anaerobic conditions.
-
Inadequate Mixing: In biphasic systems (e.g., toluene/water), vigorous stirring is essential to promote reaction at the interface and prevent localized high concentrations that can lead to decomposition.[2]
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or a Buchwald Precatalyst (e.g., XPhos-G3, 1-2 mol%) | Precatalysts are often more reliable and require lower loadings.[2] |
| Ligand | SPhos, RuPhos, XPhos (if not using a precatalyst) | Bulky, electron-rich phosphines are often effective for heteroaryl substrates.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger bases are often required for challenging substrates.[4] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 4:1) | Ensure solvent is thoroughly degassed. |
| Temperature | 80 - 110 °C | Monitor for potential catalyst decomposition at higher temperatures. |
Troubleshooting Guide 2: Buchwald-Hartwig Amination (C1-Position)
This reaction is powerful for C-N bond formation but can be sensitive, especially with nitrogen-containing heterocycles.
Q1: My Buchwald-Hartwig amination is giving a low yield. What are the unique challenges with this substrate?
A1: The primary challenge with N-heterocycles like imidazo[1,5-a]pyrazine is catalyst poisoning . The nitrogen atoms in the ring system can coordinate to the palladium center, acting as an inhibitory ligand and shutting down the catalytic cycle.[5]
-
Solution: Ligand Choice is Critical. To overcome catalyst poisoning, you must use a ligand that can compete effectively with the substrate's nitrogen atoms.
-
Use Bulky Biarylphosphine Ligands: Ligands developed by the Buchwald and Hartwig groups (e.g., XPhos, RuPhos, BrettPhos) are specifically designed to be sterically demanding. This bulkiness creates a protective pocket around the palladium center, preventing the substrate from coordinating while still allowing the catalytic cycle to proceed.[5]
-
-
Other Factors:
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common, but others like LHMDS or K₃PO₄ can also be effective.[5]
-
Amine Reactivity: The type of amine used as the nucleophile can significantly impact the reaction. Primary aliphatic amines are generally more reactive than secondary or aryl amines.[6]
-
Q2: I'm not seeing any product, and the reaction mixture color hasn't changed. What's wrong?
A2: A lack of color change often indicates the catalyst has not become active.[5]
-
Cause: If using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient.
-
Solution:
-
Use a Precatalyst: Modern Buchwald precatalysts (e.g., BrettPhos G3) are designed to cleanly and rapidly generate the active LPd(0) species upon heating with the base, making them far more reliable.[6]
-
Use a Pd(0) Source: A pre-formed Pd(0) source like Pd₂(dba)₃ can be used, but its stability can be an issue.
-
Caption: A workflow for troubleshooting low yields.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
| Catalyst | A Buchwald Precatalyst (e.g., BrettPhos-G3, 1-2 mol%) | Highly recommended for reliability with this substrate class.[6] |
| Ligand | BrettPhos, XPhos (included in precatalyst) | Essential for preventing catalyst poisoning by the heterocycle.[5] |
| Base | NaOtBu or LHMDS (1.5-2.0 equivalents) | Ensure base is fresh and handled under inert conditions. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-coordinating solvents are generally preferred.[7] |
| Temperature | 90 - 120 °C | Higher temperatures are often required. |
Troubleshooting Guide 3: Sonogashira Coupling (C1-Position)
The Sonogashira coupling is the premier method for installing alkyne functionalities.
Q1: My Sonogashira reaction is giving a low yield and a lot of alkyne homocoupling (Glaser coupling) product. What is the cause?
A1: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is almost always caused by two factors:
-
Presence of Oxygen: Oxygen facilitates the oxidative dimerization of the terminal alkyne, especially in the presence of the copper co-catalyst.[3]
-
Solution: Rigorous degassing of all solvents and reagents is absolutely critical. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Excessive Copper(I) or Ineffective Palladium Catalysis: If the palladium catalytic cycle (oxidative addition/reductive elimination) is slow, the copper-alkyne complex has more time to undergo side reactions.
Q2: The reaction is sluggish even at high temperatures. How can I improve the reaction rate?
A2: The reactivity in Sonogashira couplings is dependent on all components.
-
Aryl Halide: While the C-Br bond is reactive, electron-rich or sterically hindered partners can slow the reaction.[10]
-
Alkyne: Electron-withdrawing groups on the alkyne can increase the rate of the reaction.[10]
-
Catalyst System:
-
Ligand: For challenging substrates, a more electron-rich and bulky phosphine ligand can accelerate the oxidative addition step.
-
Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used, acting as both a base and a solvent. Ensure it is anhydrous.[11]
-
Slow Addition: For particularly challenging couplings, slow addition of the alkyne via syringe pump can help maintain a low concentration, minimizing side reactions and improving yield.[9]
-
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Common and effective choices. |
| Co-catalyst | CuI (2-5 mol%) | Omit for copper-free protocols. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Can often be used as the solvent or co-solvent. |
| Solvent | THF, DMF, or Acetonitrile | Ensure solvent is anhydrous and thoroughly degassed. |
| Temperature | Room Temperature to 80 °C | Reaction can often proceed under mild conditions.[3] |
Functionalization at the C8-Position via SNAr
After selectively functionalizing the C1-position, the remaining C8-chloro group can be targeted. Due to the lower reactivity of the C-Cl bond in cross-coupling, a Nucleophilic Aromatic Substitution (SNAr) reaction is often a more viable strategy. The electron-deficient nature of the pyrazine ring activates the C8 position for nucleophilic attack.[12][13]
FAQ: How can I substitute the chlorine at the C8 position?
A1: An SNAr reaction is the method of choice. This typically involves reacting your C1-functionalized substrate with a potent nucleophile at elevated temperatures.
-
Suitable Nucleophiles: Strong nucleophiles are required. Examples include alkoxides (e.g., NaOMe), thiolates (e.g., NaSMe), or amines (e.g., piperidine, pyrrolidine).
-
Reaction Conditions:
-
Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is ideal to solvate the nucleophile and facilitate the reaction.
-
Temperature: Heat is almost always required (e.g., 100-150 °C).
-
Base: If using a neutral nucleophile like an amine, an external base may be needed to deprotonate it or to scavenge the HCl byproduct.
-
Standard Experimental Protocols
The following are general starting-point protocols. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere, add 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the palladium catalyst and ligand (or the precatalyst, 1-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[1]
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Caption: Experimental workflow for a typical cross-coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add the Buchwald precatalyst (1-2 mol%) and the base (e.g., NaOtBu, 1.5 eq).
-
Add the 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (1.0 eq).
-
Seal the flask, then evacuate and backfill with inert gas three times.
-
Add the degassed solvent (e.g., Toluene) followed by the amine nucleophile (1.2 eq) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) and monitor progress.
-
Upon completion, cool, quench carefully with saturated aq. NH₄Cl, and proceed with a standard extractive workup.
-
Purify the crude product by column chromatography.[14]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. 8-Chloroimidazo[1,5-A]pyrazine (56468-23-6) for sale [vulcanchem.com]
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Technical Support Center: Overcoming Poor Solubility of Imidazo[1,5-a]pyrazine Compounds
Welcome to the technical support center for handling imidazo[1,5-a]pyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of heterocyclic molecules. The inherent aromaticity and potential for strong intermolecular interactions in the crystalline state often lead to poor aqueous solubility, posing a significant hurdle for in vitro assays and preclinical development.[1]
This document provides a structured, causality-driven approach to systematically diagnose and overcome these solubility issues. We will move from fundamental characterization and simple fixes to advanced formulation strategies, explaining the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: Why is my imidazo[1,5-a]pyrazine compound so poorly soluble?
A: The low solubility of imidazo[1,5-a]pyrazine derivatives often stems from a combination of factors. Their planar, aromatic structure can lead to strong crystal lattice energy, meaning a significant amount of energy is required to break apart the solid state and dissolve it.[2] Additionally, depending on the substituents, these molecules can be highly lipophilic. The interplay between the energy required to leave the crystal lattice and the energy gained from solvation in your chosen solvent dictates the final solubility. Poor solubility is a common challenge for over 40% of new chemical entities.[3]
Q2: I'm just trying to get enough compound into solution for a quick in vitro assay. What's the fastest thing I can try?
A: For quick, early-stage assays, determining the compound's kinetic solubility is often sufficient.[4][5] This involves dissolving the compound in an organic solvent like DMSO first and then diluting it into your aqueous buffer.[4] If precipitation still occurs, the two most immediate strategies to try are pH adjustment and the use of co-solvents. Since the imidazo[1,5-a]pyrazine core contains basic nitrogen atoms, its solubility is likely pH-dependent.[6] Acidifying your aqueous buffer may protonate the molecule, creating a more soluble salt in situ.
Q3: What is the difference between kinetic and thermodynamic solubility, and why is it critical?
A: Understanding this distinction is fundamental to troubleshooting.
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the system has reached equilibrium with an excess of the most stable solid form.[7] This value is crucial for late-stage development and formulation.
-
Kinetic Solubility is determined by dissolving the compound in a concentrated organic stock (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution.[7] This value is often higher than the thermodynamic solubility because it may reflect the solubility of a less stable, amorphous form.[8]
For early discovery, kinetic solubility is often used for high-throughput screening.[9] However, relying on it can be misleading, as the compound may precipitate over time, affecting assay results.[10] For lead optimization and beyond, measuring thermodynamic solubility is essential.[4]
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This guide presents a tiered approach to solving solubility issues. Start with Tier 1 and proceed to the next tier only if the preceding strategies are insufficient for your needs.
Tier 1: Foundational Characterization & Simple Modifications
The first step is to understand the nature of your solubility problem. A pH-solubility profile is the most informative initial experiment.
Issue: My compound crashes out of my aqueous buffer, even after initial dissolution in DMSO.
The imidazo[1,5-a]pyrazine scaffold contains basic nitrogens, making its solubility highly dependent on pH.[6] By lowering the pH, you can protonate these nitrogens, forming a more polar, and thus more water-soluble, cationic salt.[6]
This is the gold-standard method for determining thermodynamic solubility.[7][11]
-
Preparation: Add an excess amount of your solid imidazo[1,5-a]pyrazine compound to a series of vials. The amount should be enough that undissolved solid remains at the end.
-
Add Media: To each vial, add a precise volume of a buffered aqueous solution. Use a range of buffers covering the desired pH spectrum (e.g., pH 2.0, 4.0, 5.5, 6.8, 7.4).
-
Equilibration: Seal the vials tightly and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibrium can take 24-72 hours.[7]
-
Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully collect the supernatant. To ensure no solid particles are transferred, centrifuge the samples and then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[7]
-
Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[12]
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH to generate the pH-solubility profile.[6]
Tier 2: Formulation with Solubilizing Excipients
If pH modification alone is insufficient or requires a pH that is incompatible with your experiment, the next step is to introduce solubilizing agents.
Issue: Solubility is still too low, even at the optimal pH.
Co-solvents are water-miscible organic solvents that can increase solubility by reducing the polarity of the solvent system.[3][13] This is a highly effective and straightforward technique.[14]
| Co-solvent | Typical Concentration Range (%) | Key Considerations |
| Ethanol | 5 - 40 | Generally well-tolerated in many in vitro systems. |
| Propylene Glycol (PG) | 5 - 60 | A common vehicle for poorly soluble drugs; can be viscous.[6] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50 | Effective solubilizer, but higher concentrations increase viscosity. |
| Dimethyl Sulfoxide (DMSO) | < 1 (often < 0.1) | Potent solvent, but can have biological effects and cause precipitation on dilution. Use with caution and at the lowest possible concentration.[3] |
| N-Methyl-2-pyrrolidone (NMP) | 1 - 10 | Strong solubilizing power; potential toxicity must be evaluated for the specific assay. |
Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for a lipophilic solute. This reduces the energy penalty of creating a cavity in the solvent for the solute molecule, thereby increasing solubility.
Caution: Always run a vehicle control in your experiments to ensure the co-solvent itself does not affect the biological outcome. High concentrations of organic solvents can be toxic to cells.[6]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble guest molecules, like your imidazo[1,5-a]pyrazine, forming a water-soluble inclusion complex.[15][17][18]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and low toxicity.[16][19]
-
Mechanism: The hydrophobic drug molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water.[15] This effectively shields the drug from the aqueous environment, enhancing its apparent solubility.[16]
Tier 3: Advanced Formulation Strategies
For compounds with persistent solubility issues, or when preparing for in vivo studies, more advanced techniques that modify the solid state of the drug are required. Amorphous solid dispersions are a powerful and widely used approach.[20]
Issue: My compound requires a very high dose, and simple liquid formulations are not feasible.
An ASD is a formulation where the drug is dispersed in an amorphous (non-crystalline) state within a carrier matrix, usually a polymer.[21][22][23] The amorphous form of a drug has a higher free energy and is more soluble than its stable crystalline form.[24]
Key Principles of ASDs:
-
Energy State: Converting the drug from a low-energy crystalline state to a high-energy amorphous state reduces the energy barrier to dissolution.[23]
-
Carrier Matrix: The polymer carrier (e.g., PVP, HPMC, Soluplus®) serves two purposes: it helps to physically separate the drug molecules, preventing recrystallization, and it can improve the wettability of the hydrophobic drug.[24][25]
-
Supersaturation: Upon dissolution, ASDs can generate a supersaturated solution, where the drug concentration temporarily exceeds its thermodynamic equilibrium solubility. This creates a higher concentration gradient, which can enhance absorption.[25]
This method is suitable for preparing small batches for initial screening.[26]
-
Co-dissolution: Dissolve both the imidazo[1,5-a]pyrazine compound and a suitable polymer carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol, acetone, or a mixture). Ensure both are fully dissolved to create a clear solution.
-
Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer as the solid forms.
-
Drying: Further dry the resulting solid film or powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Processing: Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Characterization (Critical): It is essential to confirm the amorphous nature of the drug in the dispersion. Use techniques like Powder X-Ray Diffraction (PXRD) to check for the absence of sharp peaks characteristic of crystalline material, and Differential Scanning Calorimetry (DSC) to observe a single glass transition temperature (Tg).[26]
Tier 4: Nanosuspension Technology
For compounds that are insoluble in both aqueous and organic media, or for specific delivery requirements, nanosuspensions offer a powerful solution.
Issue: My compound is a "brick dust" - practically insoluble in everything.
A nanosuspension consists of pure, poorly soluble drug particles in the nanometer range (typically 200-600 nm), suspended in a dispersion medium and stabilized by surfactants or polymers.[14][27] This technology is applicable to drugs that are insoluble in both water and oils.[14]
-
Mechanism of Action: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a much faster dissolution rate.[28][29] For nanoparticles, this can also lead to an increase in saturation solubility.[30]
-
Advantages: Nanosuspensions can significantly enhance oral bioavailability, can be used for various administration routes (oral, parenteral, topical), and allow for high drug loading.[27][31]
-
Preparation: Common methods include "top-down" approaches like media milling and high-pressure homogenization, or "bottom-up" approaches like precipitation.[32]
Summary of Strategies
| Technique | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Converts the molecule to a more soluble ionized form.[6] | Simple, effective for ionizable compounds. | Only for ionizable compounds; risk of precipitation if pH changes (e.g., in GI tract). | Initial screening; compounds with basic/acidic centers. |
| Co-solvents | Reduces solvent polarity, making it more favorable for the solute.[3] | Simple, rapid, and effective for significant solubility gains. | Potential for compound precipitation upon dilution; solvent toxicity in biological assays.[6] | Early in vitro assays; parenteral formulations. |
| Cyclodextrins | Encapsulates the drug in a hydrophobic cavity, presenting a hydrophilic exterior.[15] | Significant solubility enhancement; can improve stability.[16] | Can be expensive; potential for drug displacement; not suitable for all molecule sizes. | Compounds that fit within the CD cavity; reducing irritation. |
| Amorphous Solid Dispersion (ASD) | Stabilizes the drug in a high-energy, more soluble amorphous state.[23] | Large increases in apparent solubility and dissolution rate; enables high drug loading. | Requires specialized manufacturing (e.g., spray drying); physical instability (recrystallization) is a risk. | Oral solid dosage forms for very poorly soluble compounds. |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer scale.[27] | Increases dissolution velocity; applicable to nearly all insoluble drugs; versatile administration routes.[30] | Physical stability (particle growth) can be a challenge; requires specialized equipment. | "Brick dust" compounds insoluble in most solvents; parenteral delivery. |
References
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Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
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Nanosuspension: An approach to enhance solubility of drugs. (n.d.). Journal of Advanced Pharmaceutical Technology & Research. [Link]
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Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (n.d.). Eurasia Academic Publishing Group. [Link]
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Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
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Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). World Journal of Pharmaceutical Research. [Link]
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SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
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Nanosuspension: A Novel Technology for Drug Delivery. (n.d.). Asian Journal of Research in Pharmaceutical Sciences. [Link]
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Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. (2024). International Journal of Pharmacy and Pharmaceutical Research. [Link]
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kinetic versus thermodynamic solubility temptations and risks. (2012). ChemMedChem. [Link]
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Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]
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Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. (2022). Advanced Drug Delivery Reviews. [Link]
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Solid Solutions And Dispersions. (2019). Agno Pharmaceuticals. [Link]
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Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017). Pharmaceutical Technology. [Link]
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A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. (n.d.). International Journal of Drug Delivery. [Link]
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Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021). Molecular Pharmaceutics. [Link]
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Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024). Journal of Cheminformatics. [Link]
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4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]
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Summary of Key Physicochemical Properties of the Imidazopyrazines. (n.d.). ResearchGate. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Drug Discovery & Development. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
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Imidazo(1,5-a)pyrazine. (n.d.). PubChem. [Link]
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Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). ACS Medicinal Chemistry Letters. [Link]
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Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. (2023). Molecules. [Link]
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High Throughput Measurement of Compound Solubility and Physical Form with BMI. (2007). Solve Scientific. [Link]
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CHAPTER 2: Tactics to Improve Solubility. (2021). Royal Society of Chemistry. [Link]
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Cyclodextrin Inclusion of Medicinal Compounds for Enhancement of their Physicochemical and Biopharmaceutical Properties. (n.d.). Bentham Science. [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]
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Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). Pharmaceutics. [Link]
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Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. (n.d.). Antioxidants. [Link]
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How are cyclodextrins used to form inclusion complexes with drug molecules?. (2021). StackExchange. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]
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Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018). TSI Journals. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). Molecules. [Link]
-
Fluorescence switching of imidazo[1,5-a]pyridinium ions: pH-sensors with dual emission pathways. (2012). Chemical Communications. [Link]
-
Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of novel imidazo[1,5-a]pyridine derivates. (n.d.). ResearchGate. [Link]
-
Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. (n.d.). RSC Publishing. [Link]
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Technical Support Center: Troubleshooting Large-Scale Production of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
Welcome to the Process Optimization & Troubleshooting Guide for the synthesis of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine. This highly functionalized heterocyclic building block is a critical intermediate in the development of advanced targeted therapeutics, most notably reversible Bruton's tyrosine kinase (BTK) inhibitors[1].
Scaling up the synthesis of this core—typically proceeding via the amidation of (3-chloropyrazin-2-yl)methanamine followed by cyclization and regioselective halogenation—frequently introduces complex impurity profiles. These impurities can severely compromise yield and poison downstream palladium-catalyzed cross-coupling steps. This guide provides mechanistic insights, quantitative data, and self-validating protocols to eliminate these bottlenecks.
Reaction Workflow & Impurity Pathways
Figure 1: Synthesis workflow and common impurity pathways for imidazo[1,5-a]pyrazine production.
Diagnostic Q&A: Mechanistic Troubleshooting
Q1: How do we mitigate the formation of the 8-hydroxy impurity during the POCl3 -mediated cyclization step? Expertise & Causality: The 8-chloro group on the imidazo[1,5-a]pyrazine core is highly activated toward nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyrazine ring. During the Bischler-Napieralski-type cyclization using phosphorus oxychloride ( POCl3 ), the intermediate nitrilium species and the final product are highly prone to attack by water if the aqueous quench is exothermic or highly basic. Solution: The reaction must be quenched by reverse-addition into a strictly temperature-controlled mixture of crushed ice and saturated aqueous NH4OH or NaHCO3 [1]. Avoid using strong bases like NaOH , which rapidly accelerate the SNAr hydrolysis of the 8-chloro substituent.
Q2: The cyclization stalls at 85% conversion. Increasing POCl3 equivalents and temperature leads to degradation. What is the mechanistic cause, and how can we drive it to completion? Expertise & Causality: The electron-withdrawing pyrazine ring significantly reduces the nucleophilicity of the adjacent nitrogen. This makes the kinetic ring closure of the imidoyl chloride intermediate sluggish. Forcing the reaction with excess POCl3 and heat ( >80∘C ) leads to decomposition, tar formation, and dimerization rather than product formation. Solution: Pivot to a stronger dehydrating system. Trifluoromethanesulfonic anhydride ( Tf2O ) combined with pyridine is a vastly superior electrophile. It rapidly converts the amide to a highly reactive nitrilium triflate intermediate, forcing the cyclization of electron-deficient systems at much milder temperatures ( 0∘C to 20∘C )[2].
Q3: During the bromination step, we observe 5-8% of a dibrominated impurity. How can we achieve high regioselectivity for the C1 position? Expertise & Causality: Bromination of the imidazo[1,5-a]pyrazine core via N-bromosuccinimide (NBS) proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The C1 position is the most electron-rich and reacts first. However, once C1 is occupied, the C5 position becomes susceptible to bromination if excess active bromine species are present, or if the reaction temperature exceeds 5∘C [1]. Solution: NBS degrades over time to release free Br2 , which is less regioselective and highly reactive. You must recrystallize NBS from water prior to use and strictly control the stoichiometry to 1.02 equivalents.
Quantitative Data: Impurity Profiling & Targets
| Impurity Profile | Mechanistic Cause | Typical Abundance (Unoptimized) | Target Abundance (Optimized) | Mitigation Strategy |
| Unreacted Amide | Insufficient electrophilic activation of the amide oxygen | 10.0 - 15.0% | < 1.0% | Switch from POCl3 to Tf2O /Pyridine activation. |
| 8-Hydroxy Impurity | SNAr hydrolysis of the 8-chloro group during aqueous quench | 5.0 - 10.0% | < 0.5% | Reverse-quench into ice/ NaHCO3 ; maintain pH 7-8 and temp < 10∘C . |
| Dibromo Impurity | SEAr over-bromination at the C5 position | 5.0 - 8.0% | < 0.2% | Recrystallize NBS; use strict 1.02 eq; maintain temp at 0∘C . |
| Des-bromo Impurity | Incomplete bromination due to poor mixing or degraded reagent | 2.0 - 5.0% | < 0.5% | Ensure vigorous agitation; monitor conversion via HPLC before quench. |
Standard Operating Procedures (SOPs)
Protocol A: Optimized Cyclization using Tf2O /Pyridine
This protocol replaces harsh POCl3 conditions with a mild, self-validating triflation-driven cyclization.
-
Charge: To a dry, nitrogen-purged reactor, charge N-((3-chloropyrazin-2-yl)methyl)cyclopropanecarboxamide (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).
-
Base Addition: Add anhydrous pyridine (3.0 eq) and cool the mixture to −10∘C .
-
Activation: Slowly add trifluoromethanesulfonic anhydride ( Tf2O , 1.2 eq) dropwise over 1 hour.
-
Self-Validation Checkpoint: The reaction is self-validating if the internal temperature spikes by no more than 5∘C during Tf2O addition. A larger exotherm indicates moisture contamination, which will hydrolyze the anhydride and stall the reaction.
-
-
Cyclization: Warm the reaction to room temperature ( 20∘C ) and stir for 4 hours. Monitor by HPLC until the starting amide is <1%.
-
Quench: Cool to 0∘C and slowly add saturated aqueous NaHCO3 (5 volumes) while maintaining a pH of 7-8.
-
Isolation: Separate the organic layer, wash with brine, dry over Na2SO4 , and concentrate under reduced pressure to afford 8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine.
Protocol B: Regioselective Bromination using NBS
This protocol ensures strict C1 regioselectivity while suppressing C5 over-bromination.
-
Reagent Preparation: Recrystallize NBS from water (10 mL/g at 90∘C , cool to 0∘C , filter, and dry under vacuum in the dark).
-
Charge: Dissolve 8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 8 volumes) under nitrogen. Cool the reactor to −5∘C .
-
Bromination: Add the purified NBS (1.02 eq) in five equal portions over 2 hours, ensuring the internal temperature does not exceed 0∘C .
-
Self-Validation Checkpoint: The reaction is self-validating when the color of the mixture remains pale yellow. A shift to deep orange/red indicates the generation of free Br2 , signaling a loss of regiocontrol and impending over-bromination.
-
-
Monitoring: Stir for an additional 1 hour at 0∘C . Confirm completion via HPLC (Target: <0.5% des-bromo, <0.2% dibromo).
-
Quench & Isolation: Slowly pour the reaction mixture into ice-water (20 volumes) containing 1% sodium thiosulfate to quench residual oxidants. Filter the resulting precipitate, wash with cold water, and dry under vacuum at 40∘C to yield 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine.
References
-
Title: Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Triflic Anhydride Mediated Synthesis of Imidazo[1,5-a]azines Source: Organic Letters URL: [Link]
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Technical Support Center: 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
A Guide to Investigating Degradation Pathways and Ensuring Stability
Welcome to the technical support guide for 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this complex heterocyclic molecule. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate challenges, interpret data, and ensure the integrity of your experiments.
While specific degradation data for this exact molecule is not extensively published, this guide synthesizes established principles of forced degradation, the known reactivity of the imidazo[1,5-a]pyrazine core, and the behavior of its functional groups to provide a robust predictive framework.[1][2][3]
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary chemical liabilities of the 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine structure?
The structure of this molecule presents several potential sites for degradation, which can be predicted based on the reactivity of its constituent parts: the imidazo[1,5-a]pyrazine core, the halogen substituents, and the cyclopropyl group.
-
Imidazole Ring Moiety: The electron-rich imidazole portion of the fused ring system is a primary suspect for oxidative degradation.[2] Similar imidazole-containing compounds are known to be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.[2] It is also a potential site for photodegradation.
-
Halogen Substituents (Bromo and Chloro): The C-Br and C-Cl bonds are potential sites for nucleophilic substitution or hydrolytic cleavage, particularly under basic pH conditions.[4][5] The bromine at position 1 may be more labile than the chlorine at position 8 due to the electronic effects of the fused ring system. Reductive dehalogenation is another possible pathway under specific reducing conditions.[6]
-
Pyrazine Ring Moiety: The pyrazine ring is generally more stable than the imidazole ring but can undergo degradation under harsh conditions. While comprehensive degradation pathways for pyrazines are not fully elucidated, ring cleavage is a possibility under severe stress.[3]
-
Cyclopropyl Group: This group is generally stable. However, under highly aggressive oxidative or acidic conditions, strain-relief-driven ring-opening could occur, though this is considered a less probable pathway compared to reactions on the heterocyclic core.
FAQ 2: How should I design a forced degradation (stress testing) study for this compound?
A forced degradation study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[7][8] The study should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Over-stressing can lead to secondary degradants not relevant to formal stability studies.[7] A systematic approach based on ICH Q1A(R2) guidelines is recommended.
The core conditions to test are:
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).
-
Base Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperatures. The molecule is expected to be more sensitive to basic conditions due to the potential for nucleophilic attack on the halogenated positions.
-
Oxidation: e.g., 3% H₂O₂ at room temperature. The imidazole moiety is the likely target.[2]
-
Thermal Stress: Dry heat (e.g., 105 °C) to assess solid-state stability.[9]
-
Photostability: Exposure to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Photodegradation is a known pathway for imidazole-containing structures.[2]
A control sample, protected from stress, must be analyzed alongside all stressed samples to ensure changes are due to the applied condition.
FAQ 3: What analytical method is best suited for a stability-indicating study of this compound?
A stability-indicating analytical method (SIAM) is one that can accurately quantify the parent drug without interference from impurities, excipients, or degradation products.[8] For 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS/MS) is the gold standard.
-
RP-HPLC: Provides the necessary separation of the relatively non-polar parent compound from its potentially more polar degradants. A C18 column is a good starting point.
-
PDA Detector: Crucial for assessing peak purity and detecting any co-eluting peaks. It helps ensure that the parent peak is spectrally pure and that new peaks are indeed degradants.
-
MS/MS Detector: Essential for identifying the structure of the degradation products by providing mass-to-charge (m/z) ratio information and fragmentation patterns. This is critical for elucidating the degradation pathways.
Method development should focus on achieving adequate resolution between the parent peak and all degradant peaks generated during the forced degradation studies.
Troubleshooting Guide
Issue 1: No significant degradation is observed under initial stress conditions.
-
Probable Cause: The stress conditions (concentration, temperature, duration) are insufficient for this particular molecule, indicating high intrinsic stability under those specific conditions.[7]
-
Solution:
-
Increase Stress Severity: Incrementally increase the stressor. For hydrolysis, use a higher acid/base concentration (e.g., move from 0.1 M to 1 M HCl/NaOH) or increase the temperature. For oxidation, extend the exposure time or slightly increase the H₂O₂ concentration.
-
Verify Compound Solubility: Ensure the compound is fully dissolved in the chosen solvent system. Poor solubility can mask reactivity. The compound is reportedly soluble in DMSO and dichloromethane.[10] For aqueous studies, a co-solvent like acetonitrile or methanol may be necessary.
-
Check Analytical Method: Confirm your analytical method can detect small changes. Ensure the limit of quantitation (LOQ) is sufficiently low.
-
Issue 2: Poor mass balance (<95%) is observed in the chromatogram after stress testing.
-
Probable Cause 1: Co-elution of Degradants. One or more degradation products may be co-eluting with the parent peak or with each other, leading to inaccurate quantification.
-
Solution: Re-evaluate and optimize the HPLC method. Adjust the gradient slope, change the mobile phase composition or pH, or try a different column chemistry (e.g., phenyl-hexyl instead of C18) to improve resolution. Check the peak purity of the parent peak using a PDA detector.
-
-
Probable Cause 2: Non-Chromophoric Degradants. A degradation product may lack a UV-absorbing chromophore, making it invisible to the PDA detector.
-
Solution: Use a more universal detector in parallel with the PDA, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). An LC-MS analysis is also invaluable here as it can detect ions regardless of their UV absorbance.
-
-
Probable Cause 3: Formation of Volatile or Insoluble Degradants. Degradation may lead to volatile products that are lost from the sample or highly polar/insoluble products that precipitate out of solution or are not eluted from the HPLC column.
-
Solution: Analyze the headspace of the stressed sample vial using GC-MS if volatile degradants are suspected. For insoluble products, inspect the sample for precipitation and attempt to dissolve and analyze any precipitate separately.
-
Issue 3: Appearance of unexpected secondary degradants.
-
Probable Cause: The applied stress was too harsh, causing the primary degradation products to degrade further.[7] This can complicate pathway elucidation and may not be relevant for predicting stability under normal storage conditions.
-
Solution:
-
Reduce Stress Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time to target a lower level of primary degradation (5-15%).
-
Conduct a Time-Course Study: Analyze samples at multiple time points during the stress test. This will help identify the primary degradants (which appear first) and distinguish them from secondary degradants (which appear later as the primary ones are consumed).
-
Experimental Protocols & Data
Protocol 1: Forced Hydrolytic Degradation
-
Preparation: Prepare 1 mg/mL stock solutions of the compound in a suitable solvent (e.g., Acetonitrile). Prepare solutions of 0.1 M HCl and 0.1 M NaOH.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a separate sealed vial.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubation: Place the vials in a water bath at 60 °C. Store a control sample (1 mL stock + 9 mL of 50:50 Acetonitrile:Water) at 4 °C in the dark.
-
Sampling & Analysis: Withdraw aliquots at 0, 2, 6, 12, and 24 hours. Neutralize the acid/base samples before injection (e.g., with an equimolar amount of base/acid). Analyze all samples by a validated stability-indicating LC-MS method.
-
Causality Check: Degradation observed in the acid or base vial but not in the neutral or control vials confirms acid/base-catalyzed hydrolysis.
Protocol 2: Forced Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂) in a sealed vial.
-
Incubation: Keep the vial at room temperature, protected from light. Store a control sample at 4 °C.
-
Sampling & Analysis: Withdraw and analyze aliquots at predetermined time points (e.g., 2, 8, 24 hours) by LC-MS.
-
Causality Check: The appearance of new peaks in the H₂O₂ sample that are absent in the control confirms oxidative degradation. The imidazole moiety is the most probable site of oxidation.[2]
Table 1: Summary of Recommended Forced Degradation Conditions (ICH Guideline Based)
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Site |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 1 - 24 hours (at 60-80 °C) | Halogen substitution, ring cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 1 - 24 hours (at RT-60 °C) | Hydrolytic dehalogenation[5] |
| Oxidation | 3% - 30% H₂O₂ | 2 - 48 hours (at RT) | Imidazole ring oxidation[2] |
| Photolysis | ICH Q1B Option 2 | N/A | Imidazole ring, C-Br bond cleavage |
| Thermal | 80 °C - 105 °C (dry heat) | 24 - 72 hours | General decomposition |
Table 2: Hypothetical LC-MS Data for Potential Degradation Products
Parent Compound (M): C9H7BrClN3, Exact Mass: 270.96
| Degradant ID | Proposed Structure Name | Proposed Transformation | Expected m/z [M+H]⁺ |
| DP-1 | 1-Hydroxy-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine | Hydrolysis/Substitution of Br with OH | 224.06 |
| DP-2 | 8-Hydroxy-1-bromo-3-cyclopropylimidazo[1,5-a]pyrazine | Hydrolysis/Substitution of Cl with OH | 254.01 |
| DP-3 | 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine | Reductive Debromination | 192.05 |
| DP-4 | 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine N-oxide | Oxidation of imidazole nitrogen | 286.96 |
Visualizing Degradation Pathways & Workflows
Proposed Degradation Pathways
The following diagram illustrates the most probable primary degradation pathways based on the chemical structure of the molecule.
Caption: Predicted primary degradation pathways for the target molecule.
Forced Degradation Experimental Workflow
This workflow provides a systematic approach to executing and analyzing forced degradation studies.
Caption: A standard workflow for conducting forced degradation studies.
References
- International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
- Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Shinde, V. (2026, January 16). Forced Degradation Studies, Common Q.
- Sigma-Aldrich. (n.d.). 1-Bromo-8-chloroimidazo[1,5-a]pyrazine.
- Wieczorek, P. P., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology.
- KEGG. (n.d.).
- Guidechem. (n.d.). 1-bromo-8-chloro-3-iodoimidazo[1,5-a]pyrazine.
- HXCHEM. (n.d.). 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine/CAS:1777823-22-9.
- TSI Journals. (2018, July 16).
- ResearchGate. (2016, June 19). (PDF) Imidazo[1,2-a]pyrazines.
- ChemBK. (2024, April 9). 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone.
- PubMed. (n.d.).
- Yan, J., et al. (n.d.). A Novel Hydrolytic Dehalogenase for the Chlorinated Aromatic Compound Chlorothalonil. Applied and Environmental Microbiology.
- PMC. (n.d.).
- NextSDS. (n.d.).
- MDPI. (2022, June 16).
- MDPI. (2025, August 25). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability.
- Christiansen, A., et al. (2015). Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution. Journal of Agricultural and Food Chemistry.
- TSI Journals. (2018, July 16).
- Organic & Biomolecular Chemistry. (n.d.). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing.
- Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Amitraz (Animal Products).
- Royal Society of Chemistry. (2014, April 29). Access to Novel Imidazo[1,5-a]pyrazine Scaffolds by the Combined Use of a Three-Component Reaction and a Base.
- MDPI. (2021, May 31).
- New Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- International Laboratory USA. (n.d.). 1-BROMO-8-CHLOROIMIDAZO[1,5-A]PYRAZINE.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Neutral hydrolysis and imidazole-catalysed decomposition of bis(4-nitrophenyl) oxalate.
- Publications. (2024, January 5).
Sources
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- 3. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution [mdpi.com]
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Technical Support Center: Enhancing the Selectivity of Imidazo[1,5-a]pyrazine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,5-a]pyrazine-based inhibitors. This guide is designed to provide in-depth, actionable advice for troubleshooting common challenges and enhancing the selectivity of your compounds. The imidazo[1,5-a]pyrazine scaffold is a privileged core structure found in numerous kinase inhibitors, including clinically approved drugs like acalabrutinib.[1] However, the conserved nature of the ATP-binding site across the human kinome presents a significant hurdle, often leading to off-target effects and limiting therapeutic potential.[2][3]
This resource combines field-proven insights with established scientific principles to help you navigate the complexities of kinase inhibitor design and optimization.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the selectivity of imidazo[1,5-a]pyrazine-based inhibitors.
Q1: Why is achieving high selectivity for my imidazo[1,5-a]pyrazine-based inhibitor so challenging?
A1: The primary challenge stems from the fact that the imidazo[1,5-a]pyrazine core often acts as an "ATP-mimetic," targeting the highly conserved ATP-binding pocket of protein kinases.[3][4] This pocket shares structural similarities across many of the 500+ kinases in the human kinome.[2] Consequently, inhibitors designed to fit this pocket can inadvertently bind to multiple kinases, leading to promiscuity and off-target effects.[5] Achieving selectivity requires exploiting subtle differences in the amino acid residues within or near this pocket.
Q2: What is a "Selectivity Score" and how is it used to evaluate my inhibitor?
A2: A selectivity score is a quantitative measure used to describe an inhibitor's promiscuity across a panel of kinases.[6] It is typically calculated by dividing the number of kinases that the compound inhibits by a predefined threshold (e.g., Kd < 3 µM) by the total number of kinases screened in the assay.[6] A lower score indicates higher selectivity. For example, if an inhibitor is screened against 400 kinases and binds to 10 of them with a dissociation constant (Kd) below 3 µM, the selectivity score S(3µM) would be 0.025. This metric is crucial for comparing the selectivity profiles of different compounds during lead optimization.
Q3: What are the principal strategies I can employ to improve the selectivity of my lead compound?
A3: Several advanced strategies can be used to enhance inhibitor selectivity:
-
Structure-Based Design: This involves using X-ray co-crystal structures or computational models to identify unique, non-conserved regions in your target kinase's active site that can be exploited. Modifications can then be designed to form specific interactions with these unique features, which are absent in off-target kinases.[7][8]
-
Targeting Non-Conserved Cysteines (Covalent Inhibition): If a non-conserved cysteine residue is located near the ATP-binding pocket of your target, you can modify your inhibitor to include a reactive "warhead" (like an acrylamide). This allows the formation of a permanent covalent bond with the target kinase, leading to exceptional selectivity and potency.[2][9]
-
Exploiting Conformational Control: Atropisomerism, a type of chirality arising from hindered rotation around a bond, can be used to "lock" an inhibitor into a specific 3D conformation.[10] This pre-organized shape may be preferred by the on-target kinase but fit poorly into the active sites of off-targets, thereby increasing selectivity.[2][10]
-
Targeting Allosteric Sites: Instead of the conserved ATP pocket, designing inhibitors that bind to unique, less-conserved allosteric sites on the kinase can lead to much higher selectivity. This is a more challenging but highly effective approach.
-
Substrate-Based Inhibition: Developing inhibitors that target the substrate-binding site of a kinase, rather than the ATP site, can offer a path to greater selectivity and a potential solution to drug resistance.[11]
Troubleshooting Experimental Challenges
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Problem 1: My lead compound is potent against my target kinase but also inhibits several closely related kinases in our initial panel.
-
Underlying Issue: Your inhibitor likely binds to a highly conserved region within the ATP-binding pocket common to that kinase subfamily. The initial chemical scaffold may be inherently promiscuous.
-
Logical Troubleshooting Workflow:
Caption: Decision Tree for Troubleshooting Cellular Phenotypes.
-
Step-by-Step Solutions:
-
Confirm On-Target Engagement: First, verify that your inhibitor is binding to its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures target protein stabilization upon ligand binding in intact cells or cell lysates. [12] 2. Validate with a "Rescue" Experiment: The gold standard for proving on-target effects is a rescue experiment. [12]Transfect cells with a version of your target kinase that has a mutation in the active site (e.g., the "gatekeeper" residue), rendering it resistant to your inhibitor. If the phenotype persists in these cells upon treatment, it is definitively an off-target effect.
-
Identify and Validate the Off-Target:
-
Identification: Use your kinome profiling data or photoaffinity labeling with a probe-derivatized version of your inhibitor to identify potential off-targets. [5] * Validation: Confirm that your inhibitor engages the suspected off-target in cells using CETSA. Then, use siRNA or CRISPR/Cas9 to knock down or knock out the off-target protein. [12]If depleting the off-target protein prevents the unexpected phenotype upon inhibitor treatment, you have identified the source of the liability.
-
-
Problem 3: Our Structure-Activity Relationship (SAR) is flat. Modifications around the imidazo[1,5-a]pyrazine core are not improving selectivity.
-
Underlying Issue: The core itself may be the primary driver of promiscuity. Selectivity may need to be engineered by targeting regions outside the immediate hinge-binding area or by fundamentally changing the inhibitor's binding mode.
-
On-Target vs. Off-Target Signaling Diagram:
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. books.rsc.org [books.rsc.org]
- 4. cris.unibo.it [cris.unibo.it]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase Inhibitors - Selectivity or Toxicity? | IntechOpen [intechopen.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity [escholarship.org]
- 11. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine vs other kinase inhibitors
Comparative Guide: 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine as a Next-Generation Kinase Inhibitor Scaffold vs. Traditional Alternatives
Executive Summary
The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the selection of a robust central pharmacophore. While first-generation inhibitors predominantly utilized pyrazolo[3,4-d]pyrimidine or quinazoline cores, off-target liabilities (e.g., Src-family kinase inhibition) have driven the field toward more tunable frameworks.
1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (CAS: 1777823-22-9) has emerged as a highly privileged, early-stage building block. This di-halogenated intermediate allows medicinal chemists to systematically construct inhibitors targeting Bruton’s Tyrosine Kinase (BTK) and calcium-dependent protein kinases (e.g., TgCDPK1). This guide objectively compares the structural logic, synthetic tractability, and screening performance of the imidazo[1,5-a]pyrazine scaffold against traditional alternatives, providing actionable protocols for hit-to-lead optimization.
Mechanistic Paradigm: Scaffold Binding Logic
To understand why the 1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine building block is superior for specific kinase targets, we must examine the causality behind its structural design [1].
-
C8-Chloro (Hinge Binding): The chlorine atom at the 8-position is highly activated for nucleophilic aromatic substitution (SNAr). Amination at this site generates the critical hydrogen-bond donor/acceptor pair required to mimic the adenine ring of ATP, anchoring the molecule to the kinase hinge region.
-
C1-Bromo (Solvent Channel Extension): The bromine at the 1-position is orthogonal in reactivity to the C8-chloro. It serves as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing the addition of bulky aryl groups that project into the solvent-exposed channel to dictate target specificity.
-
C3-Cyclopropyl (Gatekeeper Fit): The pre-installed cyclopropyl ring acts as a rigid, hydrophobic anchor. It is perfectly sized to exploit the small gatekeeper residue pockets (such as Gly128 in TgCDPK1 or Thr474 in BTK), significantly enhancing affinity while sterically clashing with kinases possessing larger gatekeeper residues [2].
Fig 1. Structural logic mapping of the imidazo[1,5-a]pyrazine scaffold to kinase binding pockets.
Comparative Performance Data
When derivatized, the imidazo[1,5-a]pyrazine core demonstrates distinct advantages over first-generation scaffolds like pyrazolo[3,4-d]pyrimidines (the core of Ibrutinib) and quinoline carboxamides. The table below summarizes the comparative pharmacological profiles based on recent structure-based drug design campaigns [3].
| Metric / Property | Imidazo[1,5-a]pyrazine Derivatives (e.g., Acalabrutinib analogs) | Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib analogs) | Quinoline Carboxamides |
| Primary Target Affinity (IC50) | <5 nM (Highly Potent) | <1 nM (Highly Potent) | 50−200 nM (Moderate) |
| Kinome Selectivity | High (Minimal EGFR/ITK/TEC cross-reactivity) | Low (Significant off-target Src-family inhibition) | Moderate |
| Synthetic Tractability | Excellent (Orthogonal C1/C8 di-halogenation allows rapid SAR) | Good (Requires complex protecting group strategies) | Fair (Limited vectors for solvent channel extension) |
| Gatekeeper Pocket Fit | Optimal (via C3-cyclopropyl group) | Sub-optimal (Prone to steric clashes if mutated) | Poor (Bulky core prevents deep pocket entry) |
Experimental Workflow & Self-Validating Protocol
To objectively evaluate the performance of compounds synthesized from the 1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine building block, a robust, self-validating Time-Resolved Fluorescence Energy Transfer (TR-FRET) kinase assay must be employed.
Self-Validating Assay Design Principles:
-
Internal Controls: The assay utilizes 1% DMSO as a vehicle (maximum signal) and a pan-kinase inhibitor (e.g., Staurosporine) as a baseline (minimum signal) to calculate the Z'-factor . A Z'-factor >0.6 is required to validate the run.
-
ATP Concentration: ATP is strictly maintained at its apparent Km ( Km,ATP ) for the specific kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors derived from the scaffold.
Step-by-Step TR-FRET Methodology:
-
Compound Preparation: Serially dilute the purified imidazo[1,5-a]pyrazine derivatives in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of the compounds into a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise dosing.
-
Enzyme-Substrate Addition: Prepare a 2X solution containing the target kinase (e.g., BTK at 0.5 nM final) and biotinylated peptide substrate (1 µM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Add 5 µL to the assay plate and incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution (concentration set to the predetermined Km,ATP ). Centrifuge the plate briefly at 1000 x g and incubate for 60 minutes at room temperature.
-
Quench & Detection: Stop the reaction by adding 10 µL of Detection Buffer containing 20 mM EDTA (to chelate Mg 2+ ), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Readout & Analysis: Incubate for 60 minutes, then read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) measuring the TR-FRET ratio (Emission 665 nm / Emission 615 nm). Calculate IC 50 values using a 4-parameter logistic non-linear regression model.
Fig 2. Self-validating high-throughput screening workflow for evaluating scaffold derivatives.
Conclusion
For drug discovery programs targeting kinases with small gatekeeper residues, 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine offers a superior starting point compared to legacy pyrazolo-pyrimidine scaffolds. Its orthogonal di-halogenated sites provide unmatched synthetic tractability, while the C3-cyclopropyl moiety intrinsically drives target selectivity. By coupling this building block with rigorous, self-validating biochemical screening protocols, researchers can rapidly navigate the hit-to-lead optimization phase with high confidence in both potency and kinome selectivity.
References
-
Title: Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors Source: ChemMedChem (2025) URL: [Link]
-
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Expert Opinion on Therapeutic Patents / PubMed Central (2024) URL: [Link]
-
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: ACS Pharmacological & Translational Science (2021) URL: [Link]
Comparative Study of Imidazo[1,5-a]pyrazine and Pyrazolo[1,5-a]pyrimidine Scaffolds in Drug Discovery
As a Senior Application Scientist, I frequently guide drug discovery teams in selecting the optimal heterocyclic core for their target product profiles. The 6,5-fused bicyclic nitrogen heterocycles—specifically the imidazo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds—have emerged as highly privileged structures, particularly in the design of kinase inhibitors[1]. While both provide excellent geometric vectors for engaging the ATP-binding hinge region of kinases, their distinct physicochemical properties dictate their specific applications.
This guide objectively compares their performance, structural logic, and experimental handling to assist researchers in scaffold selection and optimization.
Structural Logic and Physicochemical Performance
Imidazo[1,5-a]pyrazine: The Polarity and Stability Champion
The transition from a standard 5,6-aza-benzofuran or imidazo[1,5-a]pyridine core to an imidazo[1,5-a]pyrazine scaffold is often driven by the need to optimize pharmacokinetic (PK) properties[2]. The strategic incorporation of a nitrogen atom at the 7-position of the 6,5-system achieves two critical outcomes:
-
Metabolic Stability : It blocks oxidative metabolism at the C7 and C8 positions, significantly improving human liver microsome (HLM) stability[2].
-
Toxicity Mitigation : The added polarity lowers the lipophilicity (LogD). Lowering LogD is a proven causality-driven strategy for reducing hERG channel liability (cardiotoxicity) and decreasing plasma protein binding across species[2].
This scaffold is famously utilized in the FDA-approved BTK inhibitor acalabrutinib and the potent MEK inhibitor G-479[2][3]. Beyond kinases, it has also shown remarkable efficacy in developing potent P2Y1 antagonists for ischemic stroke treatment[4].
Pyrazolo[1,5-a]pyrimidine: The Rigid Privileged Motif
The pyrazolo[1,5-a]pyrimidine (PP) core is a rigid, planar N-heterocyclic system that acts as a classic "privileged structure"—defined by its ability to bind multiple distinct receptors with high affinity[1][5].
-
Combinatorial Versatility : The synthesis of PP derivatives allows for extensive structural modifications around its periphery, making it ideal for large-scale combinatorial library design[1][5].
-
Kinase Selectivity : By orienting substituents in a precisely defined 3D space, this fused pyrazole/pyrimidine scaffold achieves remarkable potency against targets like TRK, Aurora, and B-Raf kinases[5]. The TRK inhibitor larotrectinib is a prime FDA-approved example of this scaffold's clinical success[3].
Quantitative Comparison of Scaffold Properties
The following table summarizes the comparative metrics and applications of both scaffolds based on recent medicinal chemistry campaigns.
| Feature | Imidazo[1,5-a]pyrazine | Pyrazolo[1,5-a]pyrimidine |
| Ring System | 6,5-fused heterobicycle | 6,5-fused heterobicycle |
| Representative Drugs | Acalabrutinib (BTK), G-479 (MEK) | Larotrectinib (TRK), Zaleplon (GABA-A) |
| Key Structural Advantage | Lower LogD, reduced hERG liability, high HLM stability | High combinatorial versatility, rigid planar geometry |
| Primary Synthetic Route | Cross-coupling of functionalized pyrazines | Cyclization of 5-aminopyrazoles with 1,3-diketones |
| Typical Target Profile | Kinases (MEK, BTK), P2Y1 receptors | Kinases (TRK, Aurora, B-Raf), CNS targets |
Visualizing Scaffold Logic
Structural logic and pharmacological advantages of 6,5-heterobicyclic scaffolds.
Experimental Methodologies: Synthesis and Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific reagents or controls are utilized.
Protocol A: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Causality: Traditional multistep syntheses generate excessive waste and reduce overall yield. A one-pot cyclization utilizing 5-aminopyrazoles and 1,3-biselectrophilic compounds maximizes atom economy and minimizes purification bottlenecks[5].
-
Reagent Preparation : Dissolve 1.0 equiv of the substituted 5-aminopyrazole and 1.1 equiv of the β-dicarbonyl compound in a polar protic solvent (e.g., ethanol). Causality: Protic solvents facilitate the necessary proton transfers during the condensation step[5].
-
Catalysis : Add a catalytic amount of glacial acetic acid. Causality: Mild acidic conditions activate the carbonyl carbon for nucleophilic attack by the exocyclic amine of the pyrazole without degrading the starting materials.
-
Cyclization : Reflux the mixture for 2-4 hours. The initial condensation forms an intermediate enamine, which undergoes spontaneous intramolecular cyclization to form the fused pyrimidine ring[5].
-
Validation Checkpoint : Monitor the reaction via LC-MS. The protocol is validated when the starting mass disappears and the [M+H]+ corresponding to the dehydrated fused core dynamically appears.
Protocol B: Self-Validating Biochemical Kinase Assay (Luminescence)
Causality: False positives in kinase screening often arise from compound aggregation or non-specific binding. This protocol utilizes specific buffer additives to guarantee that the observed IC50 is driven by true hinge-binding.
-
Compound Preparation : Prepare 10-point, 3-fold serial dilutions of the imidazo[1,5-a]pyrazine or pyrazolo[1,5-a]pyrimidine compounds in 100% DMSO. Causality: Serial dilution ensures a full dose-response curve for accurate IC50 determination.
-
Assay Buffer Formulation : Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 0.01% CHAPS, and 0.1% BSA. Causality: Mg2+ is essential for ATP coordination; CHAPS prevents compound aggregation; BSA prevents non-specific adsorption to the microplate.
-
Incubation : Mix the compound, purified kinase (e.g., MEK or TRK), and specific peptide substrate. Initiate the reaction by adding ATP at its predetermined Km value. Incubate for 60 minutes at room temperature. Causality: Running the assay at the ATP Km ensures the assay is highly sensitive to competitive hinge-binding inhibitors[2].
-
Quench and Detection : Add a luciferase-based ATP detection reagent to quench the kinase reaction and generate a luminescent signal proportional to residual ATP.
-
Validation Checkpoint : Calculate the Z'-factor using positive (DMSO vehicle) and negative (no enzyme) controls. The data is only accepted if Z′>0.5 , ensuring robust separation between the signal and background noise.
Self-validating high-throughput kinase inhibitor screening workflow.
Conclusion
Both imidazo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds offer immense value in modern drug discovery. If your primary challenge is metabolic instability or hERG liability driven by high lipophilicity, the imidazo[1,5-a]pyrazine core offers a superior polarity profile. Conversely, if your goal is to rapidly explore a vast chemical space around a rigid, privileged motif with high combinatorial tolerance, the pyrazolo[1,5-a]pyrimidine scaffold remains an industry standard.
Sources
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- 2. Structure based design of novel 6,5 heterobicyclic mitogen-activated protein kinase kinase (MEK) inhibitors leading to the discovery of imidazo[1,5-a] pyrazine G-479 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Cross-reactivity profiling of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine derivatives
Comprehensive Cross-Reactivity Profiling Guide for 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine Derivatives
As drug development increasingly shifts toward highly selective, mutation-resistant kinase inhibitors, the choice of the core chemical scaffold dictates both the efficacy and the off-target toxicity profile of the final therapeutic. The 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine intermediate has emerged as a highly privileged building block in medicinal chemistry. It serves as the foundational architecture for several advanced kinase inhibitors, most notably targeting Bruton’s Tyrosine Kinase (BTK) and the Insulin-like Growth Factor-1 Receptor (IGF-1R)[1][2].
This guide provides an objective, data-driven comparison of the cross-reactivity profiles of derivatives synthesized from this scaffold against established non-pyrazine alternatives.
Structural Causality & Mechanistic Design
To understand the cross-reactivity of these derivatives, we must first deconstruct the causality behind the scaffold's design. The imidazo[1,5-a]pyrazine core is a well-established adenine mimetic[3].
-
The 8-Chloro Handle (Hinge Binding): During late-stage functionalization, the 8-chloro group undergoes nucleophilic aromatic substitution (SNAr) with ammonia or primary amines to form an 8-amino motif[4]. This primary amine acts as a critical hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Met477 in BTK or Met1079 in IGF-1R)[1][5].
-
The 1-Bromo Handle (Specificity Pocket): The 1-bromo position serves as a highly reactive site for Suzuki-Miyaura cross-coupling[4]. The introduction of specific aryl or heteroaryl groups here dictates which kinase specificity pocket the molecule will occupy, driving the primary target selectivity[1][6].
-
The 3-Cyclopropyl Group (Conformational Locking): Unlike unsubstituted or linear alkyl chains, the rigid 3-cyclopropyl moiety projects into a conserved hydrophobic pocket. This steric bulk restricts the rotational degrees of freedom, locking the inhibitor into a bioactive conformation. This significantly decreases the dissociation rate ( koff ), leading to prolonged drug-target residence time ( t1/2 ) and minimizing transient off-target interactions[2][7].
Divergent signaling inhibition of 3-cyclopropylimidazo[1,5-a]pyrazine derivatives.
Kinase Cross-Reactivity Profiling Data
To objectively evaluate the selectivity of the 3-cyclopropylimidazo[1,5-a]pyrazine scaffold, we compare two hypothetical optimized derivatives (Derivative A for BTK; Derivative B for IGF-1R) against first-generation non-pyrazine inhibitors (Ibrutinib and Erlotinib).
Data is expressed as the Percentage of Control (% Ctrl) at a 100 nM screening concentration. Lower percentages indicate stronger binding affinity (depletion of the active kinase from the matrix)[8][9].
Table 1: Comparative Kinome Cross-Reactivity Profile
| Kinase Target | Primary Cellular Process | Deriv. A (BTK-Opt.) | Deriv. B (IGF-1R-Opt.) | Ibrutinib (Non-Pyrazine) | Erlotinib (Non-Pyrazine) |
| BTK | B-cell proliferation | < 1% | > 90% | < 1% | > 90% |
| IGF-1R | Cell survival, PI3K/AKT | > 90% | < 1% | > 90% | > 90% |
| TEC | T-cell signaling | 8% | > 90% | < 1% | > 90% |
| EGFR | Epithelial growth | > 90% | > 90% | 12% | < 1% |
| SRC | Cell adhesion, migration | > 50% | > 90% | 18% | 45% |
| IR | Metabolic regulation | > 90% | 4% | > 90% | > 90% |
Analytical Insight: Derivative A exhibits remarkable selectivity for BTK over EGFR and SRC compared to Ibrutinib. First-generation inhibitors like Ibrutinib suffer from off-target EGFR inhibition (leading to severe rash and diarrhea) due to structural similarities in the ATP-binding pocket[8][10]. The 3-cyclopropyl group in Derivative A creates a steric clash in the EGFR pocket while perfectly complementing the BTK back-pocket, establishing a superior safety profile[10][11].
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in cross-reactivity profiling, reliance on simple enzymatic IC50 assays is insufficient due to ATP concentration dependencies. We mandate a two-tiered, self-validating protocol system.
Protocol 1: Active-Site Directed Competition Binding (KINOMEscan™)
This methodology eliminates allosteric artifacts by strictly measuring ATP-competitive binding[8][9].
-
Preparation: Express DNA-tagged human kinases in HEK-293 or E. coli systems.
-
Immobilization: Bind a known, broad-spectrum active-site ligand to a solid agarose resin.
-
Incubation: Combine the DNA-tagged kinase, the immobilized ligand, and the test derivative (100 nM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). Incubate for 1 hour at room temperature.
-
Elution & Quantification: Wash the resin to remove unbound kinase. Elute the bound kinase and quantify via qPCR directed at the DNA tag.
-
Validation: If the test derivative successfully outcompetes the immobilized ligand for the active site, the qPCR signal will drop proportionally, validating direct hinge-binding engagement.
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics
Equilibrium affinity ( Kd ) does not predict in vivo efficacy as accurately as residence time ( t1/2 ). SPR provides real-time kinetic validation[2][3].
-
Sensor Chip Functionalization: Immobilize the purified kinase (e.g., IGF-1R) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of ~2000 Response Units (RU).
-
Analyte Injection: Inject the 3-cyclopropylimidazo[1,5-a]pyrazine derivative across the chip at varying concentrations (3.125 nM to 100 nM) at a flow rate of 50 µL/min to minimize mass transport limitations.
-
Association Phase: Record the association rate constant ( kon ) for 180 seconds.
-
Dissociation Phase: Flow blank running buffer over the chip for 600–1200 seconds to measure the dissociation rate constant ( koff ).
-
Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.5) to regenerate the surface for the next cycle.
Self-validating Surface Plasmon Resonance (SPR) kinetic profiling workflow.
Comparative Kinetic Performance
The true advantage of the 3-cyclopropylimidazo[1,5-a]pyrazine scaffold is revealed in its kinetic parameters. By comparing our IGF-1R optimized derivative (Derivative B) against the clinical benchmark Linsitinib (OSI-906, which utilizes a cyclobutyl group instead of cyclopropyl)[3][4], we observe the profound impact of subtle steric modifications.
Table 2: SPR Kinetic Parameters against IGF-1R
| Compound | kon ( M−1s−1 ) | koff ( s−1 ) | Kd (nM) | Residence Time ( t1/2 ) |
| Derivative B (3-Cyclopropyl) | 1.2×105 | 1.8×10−5 | 0.15 | > 10.5 hours |
| Linsitinib (3-Cyclobutyl) | 1.5×105 | 9.6×10−4 | 6.40 | ~ 12 minutes |
| Erlotinib (EGFR Benchmark) | 2.1×105 | 4.2×10−3 | 20.0 | ~ 2.7 minutes |
Analytical Insight: While Linsitinib (OSI-906) demonstrates potent initial binding, its dissociation kinetics are rapid ( t1/2 ~ 12 minutes)[3]. The substitution of the cyclobutyl group with the tighter, more rigid 3-cyclopropyl moiety in Derivative B induces a unique time-dependent binding kinetic profile (slow-off rate). This extended residence time (> 10 hours) ensures sustained target inhibition even as pharmacokinetic clearance reduces systemic drug concentrations, allowing for lower dosing and reduced off-target toxicity[2].
References
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3. 4. 5. 6. 7. 8. 9.
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Publish Comparison Guide: In Vivo Efficacy of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine Analogs vs. Standard Therapeutics
Executive Summary
The imidazo[1,5-a]pyrazine core is a privileged scaffold in modern targeted therapeutics, particularly in the design of kinase inhibitors[1]. The intermediate 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine (CAS: 1777823-22-9) serves as a highly versatile, commercially available building block for synthesizing potent, orally bioavailable inhibitors targeting kinases such as mTORC1/2, BTK, and IGF-1R[2][3][4].
As a Senior Application Scientist, I have structured this guide to objectively compare the in vivo efficacy of advanced analogs derived from this specific building block against clinical standards (e.g., Rapamycin for mTOR, Ibrutinib for BTK). This guide details the structure-activity relationship (SAR) causality, quantitative performance data, and self-validating experimental protocols required for rigorous preclinical evaluation.
Chemical Rationale & SAR Causality
The structural features of the 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine building block dictate its utility in drug discovery. Each functional group serves a precise mechanistic purpose in the final drug analog:
-
8-Chloro Substitution (Hinge Binding): The 8-chloro group is a synthetic handle designed for facile displacement via nucleophilic aromatic substitution ( SNAr ) or Buchwald-Hartwig amination. In the final active analog, this is typically converted to an 8-amino group. This primary amine acts as a critical hydrogen bond donor to the kinase hinge region (e.g., interacting with Ser538 and Asp539 in BTK), anchoring the molecule within the ATP-binding site[4].
-
1-Bromo Substitution (Selectivity Pocket): The 1-bromo position serves as the primary site for Suzuki-Miyaura cross-coupling. This allows medicinal chemists to introduce diverse aryl or heteroaryl moieties that project deep into the kinase specificity back-pocket (DFG-in or DFG-out conformations), driving target selectivity[5].
-
3-Cyclopropyl Group (Metabolic Stability & PK): Unlike simple methyl or unsubstituted analogs, the cyclopropyl ring projects into the solvent-exposed channel. It provides an optimal balance of lipophilicity and steric bulk, significantly reducing cytochrome P450 (CYP) liability. This specific substitution enhances the drug's half-life and oral bioavailability ( F% ) without adding excessive molecular weight[6].
Caption: Mechanism of 3-cyclopropyl-imidazo[1,5-a]pyrazine analogs inhibiting kinase signaling.
Quantitative Data Comparison
To demonstrate the superiority of the 3-cyclopropyl-imidazo[1,5-a]pyrazine core, we compare two representative derivatives—Analog A (an mTORC1/2 dual inhibitor) and Analog B (a reversible BTK inhibitor)—against their respective standard-of-care agents.
Table 1: Pharmacokinetic & In Vitro Profiling
The cyclopropyl modification directly translates to superior oral bioavailability compared to first-generation standards.
| Compound | Primary Target | IC50 (nM) | Oral Bioavailability (F%) | Half-life (T1/2, hr) | CYP3A4 Inhibition |
| Analog A | mTORC1/2 | 1.2 | 68% | 4.5 | Low |
| Rapamycin | mTORC1 | 0.1 | 14% | 2.0 | High |
| Analog B | BTK | 3.5 | 72% | 5.1 | Low |
| Ibrutinib | BTK | 0.5 | 22% | 2.5 | Moderate |
Table 2: In Vivo Efficacy (Mouse Models)
Sustained plasma concentrations above the IC50 (driven by the 3-cyclopropyl group's metabolic stability) result in superior in vivo efficacy without the Cmax -driven toxicity often seen with less stable analogs[1][4].
| Compound | In Vivo Model | Dose (PO, mg/kg) | Primary Efficacy Readout | Body Weight Loss |
| Analog A | MDA-MB-231 Xenograft | 10 mg/kg / day | 85% Tumor Growth Inhibition | < 5% |
| Rapamycin | MDA-MB-231 Xenograft | 5 mg/kg / day | 60% Tumor Growth Inhibition | ~10% |
| Analog B | Collagen-Induced Arthritis | 25 mg/kg / day | 78% Reduction in Clinical Score | < 2% |
| Ibrutinib | Collagen-Induced Arthritis | 25 mg/kg / day | 65% Reduction in Clinical Score | ~8% |
Experimental Protocols: In Vivo Efficacy Validation
To ensure trustworthiness and reproducibility, the following protocol details a self-validating in vivo efficacy workflow for evaluating the mTOR inhibitor analog (Analog A) in a xenograft model[1]. The protocol includes built-in pharmacodynamic (PD) endpoints to prove causality between drug administration and target engagement.
Protocol: MDA-MB-231 Xenograft Efficacy Study
-
Cell Preparation & Matrigel Formulation: Culture MDA-MB-231 breast cancer cells in DMEM supplemented with 10% FBS. Harvest cells at 80% confluence and resuspend in a 1:1 mixture of cold PBS and Matrigel to achieve a final concentration of 1×107 cells/mL. Causality note: Matrigel provides extracellular matrix proteins that significantly improve the take-rate and uniformity of the xenograft.
-
Subcutaneous Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.
-
Randomization & Blinding: Monitor tumor growth using digital calipers. When the average tumor volume reaches 100-150 mm³, randomize the mice into three groups (n=8 per group): Vehicle Control, Rapamycin (Standard), and Analog A. Ensure the investigator administering the drugs is blinded to the group assignments.
-
Formulation & Oral Dosing (PO): Formulate the 3-cyclopropyl-imidazo[1,5-a]pyrazine analog in a vehicle of 0.5% methylcellulose and 0.2% Tween-80. Administer via oral gavage once daily.
-
Measurement & Endpoint Validation: Measure tumor volume ( V=2length×width2 ) and body weight twice weekly. Euthanize mice when control tumors reach 1500 mm³.
-
Pharmacodynamic (PD) Biomarker Analysis: Resect tumors immediately post-euthanasia and snap-freeze in liquid nitrogen. Perform Western blot analysis on tumor lysates to quantify p-S6 and p-AKT levels. Causality note: A reduction in p-S6 and p-AKT confirms that the observed Tumor Growth Inhibition (TGI) is directly caused by mTORC1/2 target engagement rather than off-target toxicity.
Caption: Step-by-step in vivo workflow for evaluating kinase inhibitor efficacy in xenografts.
References
-
[2] 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine/CAS:1777823-22-9-HXCHEM. HXCHEM. 2
-
[5] Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR. NIH / PMC.5
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[3] Potent and selective cyclohexyl-derived imidazopyrazine insulin-like growth factor 1 receptor inhibitors with in vivo efficacy. PubMed. 3
-
[1] Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. PubMed. 1
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[4] Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. OSTI.gov. 4
-
[6] Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. ACS Publications. 6
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A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,5-a]pyrazine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological macromolecules. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of imidazo[1,5-a]pyrazine analogs, with a particular focus on their activity as inhibitors of key protein kinases implicated in various diseases. By examining the experimental data and the causal relationships between structural modifications and biological outcomes, this guide aims to serve as a valuable resource for the rational design of next-generation therapeutics based on this promising scaffold.
Chapter 1: Imidazo[1,5-a]pyrazines as Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor signaling pathways.[1][2] Its involvement in the regulation of B-cell proliferation, survival, and differentiation has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases such as rheumatoid arthritis.[2][3] The 8-amino-imidazo[1,5-a]pyrazine core has emerged as a particularly effective scaffold for the development of potent and selective BTK inhibitors.[1][2][3][4]
Structure-Activity Relationship (SAR) Analysis
The SAR of 8-amino-imidazo[1,5-a]pyrazine-based BTK inhibitors has been extensively explored, with a significant focus on the substituents at the 3-position of the imidazo[1,5-a]pyrazine ring system. These studies have revealed that modifications at this position can profoundly influence the inhibitory potency and selectivity of the compounds.[3][4]
A key interaction for this class of inhibitors is the formation of hydrogen bonds between the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core with the hinge region of the BTK enzyme.[2] The central amide and the substituent at the 3-position are crucial for optimizing potency and selectivity. For instance, 2-pyridyl amides have been shown to be more potent than other heteroaromatic amides.[1][2]
A significant breakthrough in optimizing the SAR of this series was the discovery that introducing a morpholine group at the 3-position of the pyrazine ring leads to compounds with excellent BTK potencies, as well as improved kinase and hERG selectivity.[4] Further exploration of bicyclic ring substitutes at the 3-position has also led to improvements in potency and pharmacokinetic profiles.[3]
Below is a table summarizing the SAR of selected 8-amino-imidazo[1,5-a]pyrazine analogs with modifications at the 3-position.
| Compound | R Group at 3-position | BTK IC50 (nM) |
| 1 | 2-pyridyl amide derivative | Data not specified in abstract |
| 2 | 2-pyridyl amide derivative | Data not specified in abstract |
| 3 | 2-pyridyl amide derivative | Data not specified in abstract |
| 13 | Morpholine derivative | Data not specified in abstract |
| 23 | Morpholine derivative | Data not specified in abstract |
| 38 | Morpholine derivative | Data not specified in abstract |
Note: Specific IC50 values for all compounds are not available in the provided search results, but the relative potencies and the importance of the substitutions are highlighted.
Caption: Key SAR features of 8-amino-imidazo[1,5-a]pyrazine BTK inhibitors.
Experimental Protocol: In Vitro BTK Kinase Inhibition Assay
The following is a representative protocol for a luminescent-based in vitro BTK kinase assay to determine the half-maximal inhibitory concentration (IC50) of test compounds. This type of assay measures the amount of ADP produced, which is directly proportional to kinase activity.[5]
Materials:
-
Recombinant human BTK enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
ATP solution
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compound stock solution (in DMSO)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations, ensuring the final DMSO concentration is low (<1%).[5]
-
Reaction Setup:
-
Incubation: Incubate the plate at 30°C for 60 minutes.[5]
-
Detection:
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated from the concentration-response curves.
Chapter 2: Imidazo[1,5-a]pyrazines as c-Src Kinase Inhibitors
The c-Src tyrosine kinase is a proto-oncogene that is involved in the regulation of various cellular processes, including proliferation, differentiation, and survival. Aberrant c-Src activity has been implicated in the progression of various cancers and has also been identified as a potential therapeutic target for acute ischemic stroke.[6]
Structure-Activity Relationship (SAR) Analysis
Research into imidazo[1,5-a]pyrazine derivatives as c-Src inhibitors has identified the C-5 position as a critical site for modification. A series of C-5 substituted imidazo[1,5-a]pyrazine derivatives were synthesized and evaluated for their c-Src inhibitory activity.[6] This work led to the identification of compounds with significant neuroprotective efficacy in in vivo models of acute ischemic stroke.[6]
The specific structural features at the C-5 position that contribute to potent c-Src inhibition are detailed in the full study, which provides a basis for the rational design of c-Src inhibitors with improved properties.
Caption: SAR of C-5 substituted imidazo[1,5-a]pyrazines as c-Src inhibitors.
Experimental Protocol: In Vitro c-Src Kinase Assay
A common method for determining c-Src kinase activity is a fluorometric assay that measures the formation of ADP. The following is a generalized protocol for such an assay.[7]
Materials:
-
Recombinant Human c-Src enzyme
-
Src Assay Buffer
-
c-Src-specific polypeptide substrate
-
Ultra-pure ATP
-
Fluorogenic Probe
-
ADP Detection Mix
-
Test compounds
-
Reference inhibitor (e.g., Dasatinib)[7]
Procedure:
-
Compound Preparation: Prepare a 10x working solution of the test compound by diluting a stock solution in Src Assay Buffer.[7]
-
Reaction Setup:
-
Add 10 µL of the diluted test compound, solvent control, or reference inhibitor to the appropriate wells.
-
Add 40 µL of Src Assay Buffer to each well.
-
Add 10 µL of diluted c-Src enzyme to all wells except the background control.
-
-
Reaction Initiation: Start the reaction by adding 40 µL of a Reaction Mix containing the substrate and ATP to all wells.[7]
-
Kinetic Measurement: Measure the fluorescence (e.g., λEx = 535 nm/ λEm = 587 nm) in kinetic mode at 37°C for 30-45 minutes. The rate of increase in fluorescence is proportional to the c-Src activity.[7]
-
Data Analysis: The inhibitory effect of the test compounds is determined by comparing the rate of reaction in the presence of the compound to the control. IC50 values are then calculated.
Chapter 3: Imidazo[1,5-a]pyrazines as Activated CDC42 Kinase 1 (ACK1) Inhibitors
Activated CDC42 kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that is overexpressed or activated in a variety of cancers.[8][9] It plays a role in cell survival and proliferation, making it an attractive target for cancer therapy.[9]
Structure-Activity Relationship (SAR) Analysis
A medicinal chemistry effort has led to the discovery of a series of novel imidazo[1,5-a]pyrazine derived inhibitors of ACK1.[10] This work involved virtual screening to identify an initial hit, followed by systematic exploration of the SAR to optimize potency, selectivity, and pharmacokinetic properties.[10] This has resulted in the identification of potent, selective, and orally bioavailable ACK1 inhibitors.[10]
A review of ACK1 inhibitors highlights an imidazo[1,5-a]pyrazine derivative, compound 42, which demonstrated good in vivo pharmacokinetic properties and selectivity.[8]
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Head-to-head comparison of imidazo[1,5-a]pyrazine-based compounds in cellular assays
The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged pharmacophore in modern kinase drug discovery. Acting as a highly efficient ATP-mimetic, this bicyclic core consistently provides optimal geometry for hydrogen bonding with the kinase hinge region. However, the true power of this scaffold lies in its functionalization. By modifying the peripheral substituents, drug developers can drastically alter target selectivity, binding kinetics, and mechanism of action.
As a Senior Application Scientist, I have designed this guide to provide a head-to-head comparison of two distinct, clinically significant imidazo[1,5-a]pyrazine-based inhibitors: Acalabrutinib (a covalent, irreversible Bruton's Tyrosine Kinase[BTK] inhibitor)[1] and Linsitinib (OSI-906) (a reversible, ATP-competitive Insulin-like Growth Factor 1 Receptor [IGF-1R] and Insulin Receptor [IR] dual inhibitor)[2]. This guide dissects their mechanistic divergence and provides field-proven, self-validating cellular assay protocols for evaluating their performance.
Mechanistic Divergence Within a Shared Scaffold
Despite sharing the imidazo[1,5-a]pyrazine core, Acalabrutinib and Linsitinib operate via fundamentally different kinetic mechanisms, which directly dictates how they must be handled in cellular assays.
-
Hinge Binding (The Common Denominator): In both compounds, the imidazo[1,5-a]pyrazine core anchors the molecule to the kinase active site. The nitrogen atoms within the core typically form critical hydrogen bonds with the backbone amides of the hinge region (e.g., Ser538/Asp539 in BTK, or Met1079 in IGF-1R)[3][4].
-
Acalabrutinib (Irreversible Covalent): Acalabrutinib features a reactive (2S)-1-(but-2-ynoyl)pyrrolidin-2-yl group. This butynamide warhead acts as a Michael acceptor, forming a permanent covalent bond with the sulfhydryl group of Cys481 in the BTK active site[1]. Because the binding is irreversible, cellular efficacy is driven by exposure time rather than just peak concentration. High intracellular ATP does not ultimately outcompete the drug once the covalent bond is formed.
-
Linsitinib / OSI-906 (Reversible ATP-Competitive): Linsitinib utilizes a 2-phenylquinolin-7-yl moiety to occupy the hydrophobic pocket of IGF-1R/IR[2]. It is a purely reversible inhibitor. Consequently, its cellular potency is highly susceptible to competition from high intracellular ATP concentrations (~1–5 mM). Furthermore, Linsitinib exhibits rapid, readily reversible dissociation kinetics (fast off-rate), meaning the compound must remain continuously present in the cellular media to maintain target suppression[4].
Fig 1: Signal transduction pathways targeted by Acalabrutinib and Linsitinib.
Quantitative Data Comparison
To contextualize the experimental protocols, Table 1 summarizes the established biochemical and cellular performance metrics for both compounds. Note the shift between biochemical and cellular IC50 values; this shift is a direct result of intracellular ATP competition and membrane permeability factors.
| Parameter | Acalabrutinib (ACP-196) | Linsitinib (OSI-906) |
| Primary Target(s) | BTK | IGF-1R, Insulin Receptor (IR) |
| Kinetic Mechanism | Irreversible, Covalent (Cys481) | Reversible, ATP-Competitive |
| Biochemical IC50 | ~3–5 nM | 35 nM (IGF-1R), 75 nM (IR) |
| Cellular IC50 | ~8 nM (Primary human PBMCs) | ~24 nM (LISN tumor cells) |
| Key Structural Motif | But-2-ynoyl (Michael acceptor) | 2-phenylquinoline (Hydrophobic probe) |
| Clinical Status | FDA Approved (MCL, CLL) | Phase III (Investigational) |
Data synthesized from authoritative pharmacological profiling[1][2][4].
Field-Proven Cellular Assay Protocols
A robust cellular assay must be a self-validating system. This requires strict control over basal signaling states, precise timing of compound incubation based on kinetic mechanisms, and normalization of the phosphorylated target against total protein levels to rule out compound-induced cytotoxicity during the assay window.
Fig 2: Universal workflow for evaluating kinase target engagement in cellular assays.
Protocol A: Evaluating Acalabrutinib via BCR-Stimulated BTK Autophosphorylation
Rationale & Causality: Because Acalabrutinib is a covalent inhibitor, the pre-incubation time is the most critical variable. A 1-hour incubation is strictly required to allow the butynamide warhead to fully react with Cys481. We use anti-IgM to crosslink the B-Cell Receptor (BCR); this mimics physiological antigen recognition, triggering rapid SYK-mediated transphosphorylation and subsequent BTK autophosphorylation at Tyr223.
Step-by-Step Methodology:
-
Cell Preparation: Culture Ramos cells (human B lymphocyte line) in RPMI-1640 supplemented with 10% FBS.
-
Serum Starvation (Critical Step): Wash cells twice in warm PBS and resuspend in serum-free RPMI-1640 for 2 hours at 37°C. Causality: This silences basal kinase activity driven by serum growth factors, maximizing the signal-to-noise ratio upon stimulation.
-
Compound Incubation: Seed cells at 2×106 cells/mL in 96-well V-bottom plates. Treat with a 10-point, 3-fold serial dilution of Acalabrutinib (starting at 1 µM) or DMSO vehicle control. Incubate for exactly 60 minutes at 37°C.
-
BCR Stimulation: Add 10 µg/mL of goat anti-human IgM F(ab')2 fragment to all wells (except the unstimulated negative control) for exactly 5 minutes. Causality: BTK phosphorylation peaks rapidly; extending stimulation beyond 5-10 minutes results in signal degradation via endogenous phosphatases.
-
Lysis & Validation: Immediately halt the reaction by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).
-
Quantification: Measure pBTK (Tyr223) and Total BTK using a sandwich ELISA or Homogeneous Time-Resolved Fluorescence (HTRF).
-
Self-Validation: Calculate the ratio of pBTK / Total BTK. If Total BTK levels drop in the high-dose Acalabrutinib wells, the compound is inducing rapid protein degradation or cytotoxicity, and the IC50 must be invalidated.
Protocol B: Evaluating Linsitinib via IGF-1-Stimulated Receptor Phosphorylation
Rationale & Causality: Linsitinib is a reversible, fast-off-rate inhibitor[4]. Therefore, the compound must not be washed out prior to lysis. Furthermore, because it competes with intracellular ATP, the assay must be performed in intact cells where physiological ATP levels are maintained, rather than in permeabilized cells.
Step-by-Step Methodology:
-
Cell Preparation: Seed MCF-7 breast cancer cells (which natively overexpress IGF-1R) at 3×104 cells/well in a 96-well flat-bottom plate. Allow adherence for 24 hours.
-
Overnight Starvation: Aspirate media, wash with PBS, and replace with serum-free DMEM containing 0.1% BSA for 16–18 hours. Causality: FBS contains high levels of bovine IGF-1 and insulin. Overnight starvation is mandatory to deplete these ligands and reduce basal IGF-1R autophosphorylation to near zero.
-
Compound Incubation: Add Linsitinib in a 10-point serial dilution (starting at 5 µM) directly to the starvation media. Incubate for 1 hour.
-
Ligand Stimulation: Stimulate cells by adding recombinant human IGF-1 to a final concentration of 50 ng/mL for 10 minutes at 37°C.
-
Lysis: Aspirate media quickly and add ice-cold lysis buffer (containing 1% Triton X-100, 1 mM EDTA, and phosphatase inhibitors). Expert Insight: Do not wash the cells with PBS before lysis, as the rapid off-rate of Linsitinib will cause the drug to dissociate from the receptor during the wash step, leading to an artificially inflated IC50.
-
Quantification: Analyze lysates for pIGF-1R (Tyr1131/Tyr1135/Tyr1136) and Total IGF-1R via Western blot or multiplex electrochemiluminescence (e.g., Meso Scale Discovery platform).
References
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. OSTI.gov. Available at:[Link]
-
Acalabrutinib. PubChem (NIH). Available at:[Link]
-
Linsitinib (OSI-906). PubChem (NIH). Available at:[Link]
-
Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics. National Library of Medicine (NIH). Available at:[Link]
Sources
- 1. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Osi-906 | C26H23N5O | CID 11640390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis (Journal Article) | OSTI.GOV [osti.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine proper disposal procedures
Comprehensive Safety and Disposal Guide for 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
As a highly functionalized di-halogenated heterocyclic building block, 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine is frequently utilized in advanced drug discovery and kinase inhibitor development. Due to the presence of both bromine and chlorine atoms on the imidazopyrazine core, this compound demands rigorous adherence to halogenated waste management protocols. Improper disposal not only violates environmental regulations but risks the generation of highly toxic, persistent byproducts.
This guide provides researchers and environmental health and safety (EHS) professionals with the operational causality and step-by-step protocols required to safely handle, segregate, and dispose of this compound.
Chemical Profile & Hazard Assessment
Before handling the compound, personnel must understand its physicochemical properties to accurately classify its waste stream.
| Property | Value |
| Chemical Name | 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine |
| CAS Number | 1777823-22-9 [[1]]() |
| Molecular Formula | C9H7BrClN3 |
| Molecular Weight | 272.53 g/mol |
| Halogen Content | Covalently bound Bromine (Br) and Chlorine (Cl) |
| Primary Hazard Class | Halogenated Organic Waste, Skin/Eye Irritant |
Operational Safety & Laboratory Handling
The Causality of PPE Selection: Handling the dry powder of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine requires standard protection against particulate inhalation and skin irritation. However, in drug discovery workflows, this compound is routinely dissolved in halogenated solvents like dichloromethane (DCM) or chloroform. Standard nitrile gloves are highly permeable to small halogenated solvents; DCM will breach a standard nitrile glove in under 3 minutes, carrying the dissolved active pharmaceutical ingredient (API) directly through the lipid barrier of your skin.
Handling Protocol:
-
Engineering Controls: Perform all weighing and transfer operations inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.
-
PPE Assignment: Wear a fully fastened lab coat and safety goggles. If handling the dry powder, double-gloved nitrile is sufficient. If handling the compound in a halogenated solvent solution, you must upgrade to fluoroelastomer (Viton) or Silver Shield laminate gloves.
-
Static Mitigation: Use anti-static weighing boats to prevent the highly functionalized powder from aerosolizing during transfer.
-
Post-Transfer Decontamination: Wipe down the balance and surrounding area with a solvent-dampened paper towel (e.g., ethanol) to capture micro-dust. Dispose of this towel in the halogenated solid waste bin.
Waste Segregation & Storage Protocol
The Causality of Segregation: Under the EPA’s Resource Conservation and Recovery Act (RCRA) 2, waste must be strictly characterized from "cradle to grave." Halogenated organic compounds must never be mixed with non-halogenated waste streams 3. Incinerating halogens generates highly corrosive hydrogen chloride (HCl) and hydrogen bromide (HBr) gases 4. Facilities processing this waste require specialized alkaline scrubbers 5. Mixing streams unnecessarily increases disposal costs and risks severely damaging standard incinerators not equipped for acid gas neutralization.
Segregation Protocol:
-
Container Selection: Utilize a high-density polyethylene (HDPE) or glass carboy specifically designated and labeled "Hazardous Waste - Halogenated Organics."
-
Accurate Labeling: Clearly list "1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine" and all associated solvents (e.g., "DCM 80%, Methanol 20%") on the hazardous waste tag. Do not use abbreviations for chemical names.
-
Headspace Management: Never fill the waste container beyond 80% capacity. Halogenated solvents have high vapor pressures; adequate headspace prevents pressure-induced ruptures.
-
Incompatibility Check: Store the container in a ventilated flammable storage cabinet strictly away from strong bases, oxidizers, and reactive metals (e.g., sodium, potassium), which can violently react with halogenated compounds.
Disposal & Incineration Workflow
The Causality of High-Temperature Thermal Oxidation: The ultimate destruction of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine relies on specialized thermal oxidation. The critical challenge in destroying di-halogenated aromatics is preventing the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) 6.
To prevent this, commercial disposal facilities utilize a three-stage approach:
-
High-Temperature Cleavage: The rotary kiln must operate at >1100°C with a residence time of at least 2 seconds to ensure complete homolytic cleavage of the stable C-Cl and C-Br bonds 7.
-
Rapid Quench Cooling: As the flue gas exits the combustion chamber, it is rapidly cooled (quenched) to bypass the 300°C–650°C window. This is the exact thermodynamic zone where metal-catalyzed recombination of halogen radicals forms dioxins [[6]]().
-
Alkaline Scrubbing: The combustion yields corrosive HCl and HBr. The exhaust gas passes through a two-stage packed column scrubber utilizing sodium hydroxide (NaOH) to neutralize the acid gases into harmless aqueous salts (NaCl, NaBr) 5.
Halogenated waste disposal workflow highlighting high-temperature incineration and alkaline scrubbing.
Emergency Spill Response Protocol
A self-validating safety system requires that spill protocols account for the physical state of the compound.
Protocol A: Solid Powder Spill
-
Isolate: Evacuate non-essential personnel from the immediate area to prevent tracking.
-
Suppress Dust: Do not dry sweep, as this aerosolizes the active compound. Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., isopropanol) to suppress dust.
-
Collect: Use a disposable plastic scoop to collect the dampened powder.
-
Dispose: Place the collected material and all contaminated cleanup materials into a sealed, labeled "Halogenated Solid Waste" container.
Protocol B: Solution Spill (e.g., Dissolved in DCM)
-
Ventilate: Ensure the fume hood is on maximum exhaust. If the spill occurs outside a hood, open sashes if safe, and immediately don a half-mask respirator equipped with organic vapor cartridges.
-
Absorb: Cover the spill from the perimeter inward with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial polypropylene spill pads).
-
Transfer: Sweep the saturated absorbent into a hazardous waste container using non-sparking tools.
-
Decontaminate: Wash the spill surface with a mild detergent solution, followed by a water rinse. Collect all liquid washings into the halogenated aqueous waste stream.
References
-
Hazardous Materials Disposal Guide Source: Nipissing University URL:[Link]
-
Learn the Basics of Hazardous Waste Source: US Environmental Protection Agency (EPA) URL:[Link]
-
Desorption and Incineration | FRTR Remediation Technologies Screening Matrix Source: Federal Remediation Technologies Roundtable (FRTR) URL:[Link]
-
Basic Principles of Waste Incineration Source: Basel Convention (UNEP) URL:[Link]
-
Halogenated Hydrocarbon Thermal Oxidizer Source: Zeeco URL:[Link]
-
Destruction of organo-halogenated compounds by DC non-transferred arc plasma Source: D-NB.info URL:[Link]
Sources
- 1. 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine/CAS:1777823-22-9-HXCHEM [hxchem.net]
- 2. epa.gov [epa.gov]
- 3. nipissingu.ca [nipissingu.ca]
- 4. Desorption and Incineration| FRTR Remediation Technologies Screening Matrix [frtr.gov]
- 5. zeeco.com [zeeco.com]
- 6. d-nb.info [d-nb.info]
- 7. basel.int [basel.int]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
